Stearyl myristate
Description
found in psoriatic nail, but not in normal nails
Properties
IUPAC Name |
octadecyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDOGKKOPNRRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062921 | |
| Record name | Tetradecanoic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3234-81-9 | |
| Record name | Stearyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | STEARYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/310RUQ1G0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stearyl myristate CAS number and molecular weight
An In-depth Technical Guide to Stearyl Myristate for Researchers and Drug Development Professionals
This compound, a saturated fatty acid ester, is a compound of growing interest in various scientific and industrial fields, including pharmaceutical sciences. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound, with the CAS Number 3234-81-9 , is the ester of stearyl alcohol and myristic acid.[1] Its chemical formula is C32H64O2, and it has a molecular weight of 480.85 g/mol .[1][2]
This waxy solid is characterized by its emollient properties, making it a valuable excipient in topical formulations. It is soluble in oils and lipids but insoluble in water.
| Property | Value | Source |
| CAS Number | 3234-81-9 | [1] |
| Molecular Formula | C32H64O2 | [3] |
| Molecular Weight | 480.85 g/mol | |
| IUPAC Name | octadecyl tetradecanoate | |
| Synonyms | Myristic acid, octadecyl ester; n-Octadecyl n-tetradecanoate; Stearyl tetradecanoate; Octadecyl myristate | |
| Physical State | Solid | Larodan |
| Purity | >99% | Larodan |
| Storage | Room temperature | Larodan |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of myristic acid with stearyl alcohol. This reaction can be catalyzed by acids or enzymes.
General Experimental Protocol for Chemical Synthesis
A common method for the synthesis of fatty acid esters like this compound is direct esterification. The following is a generalized protocol based on the synthesis of similar esters:
-
Reactants: Myristic acid and stearyl alcohol are used as the primary reactants.
-
Catalyst: A suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed.
-
Solvent: A non-polar organic solvent like toluene can be used to facilitate the reaction and remove water by azeotropic distillation.
-
Reaction Conditions: The reaction mixture is typically heated under reflux with continuous removal of water to drive the equilibrium towards the formation of the ester.
-
Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or chromatography.
Enzymatic Synthesis Workflow
An environmentally friendly alternative to chemical synthesis is enzymatic esterification, often utilizing lipases.
Caption: Workflow for the enzymatic synthesis of this compound.
Potential Applications in Drug Development
While this compound is predominantly used in the cosmetics industry, its physicochemical properties suggest potential applications in pharmaceutical formulations, particularly in drug delivery systems.
Role in Topical and Transdermal Drug Delivery
As an emollient and penetration enhancer, this compound can be explored for its utility in topical and transdermal drug delivery systems. Its lipid nature can facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.
Formulation of Lipid-Based Nanoparticles
Fatty acid esters are key components in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to improve the bioavailability and control the release of poorly water-soluble drugs.
Caption: Logical diagram illustrating the potential role of this compound in a drug delivery system.
Signaling Pathways
Currently, there is no direct scientific literature implicating this compound in specific signaling pathways. As a saturated fatty acid ester, it is primarily metabolized into its constituent parts: stearyl alcohol and myristic acid. Myristic acid is a known substrate for protein N-myristoylation, a post-translational modification that can influence protein localization and function. However, any potential downstream effects on signaling would be indirect and dependent on the metabolic fate of its components. Further research is required to explore any direct interactions of this compound with cellular signaling cascades.
Safety and Toxicology
This compound is generally considered safe for use in cosmetic and topical applications. Safety assessments of related fatty acid esters have shown no systemic toxicity, sensitization, or significant irritation. As with any excipient, its compatibility and safety profile within a specific drug formulation would require thorough evaluation.
Conclusion
This compound is a well-characterized fatty acid ester with established use in the cosmetics industry. Its physicochemical properties, such as its lipid nature and emollient characteristics, suggest its potential as a valuable excipient in pharmaceutical formulations, particularly in the development of novel drug delivery systems for topical and oral administration. Further research into its role in enhancing drug permeation, its utility in nanoparticle formulations, and its detailed toxicological profile in various routes of administration will be crucial for its successful application in the pharmaceutical field.
References
Stearyl Myristate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl myristate (C₃₂H₆₄O₂) is a wax ester, an ester of stearyl alcohol (a C18 alcohol) and myristic acid (a C14 fatty acid). As a saturated long-chain ester, it possesses valuable physicochemical properties, including a waxy texture, low reactivity, and high hydrophobicity. These characteristics make it and similar wax esters relevant in various industrial applications, including cosmetics, pharmaceuticals, and as specialty lubricants. This technical guide provides an in-depth overview of the natural sources of this compound, its occurrence, and the analytical methodologies for its extraction and characterization.
Natural Sources and Occurrence
This compound is found in nature as a component of complex mixtures of wax esters. While its direct quantitative measurement in many natural sources is not extensively documented, it is known to be a constituent of certain animal and plant waxes.
Animal Sources
The most notable animal-derived sources of wax esters, including this compound, are the lipid secretions of certain marine mammals and birds.
-
Spermaceti: This waxy substance is found in the head cavity of the sperm whale (Physeter macrocephalus). Spermaceti is a complex mixture of wax esters, with cetyl palmitate being the primary component.[1] While other wax esters such as cetyl myristate and cetyl stearate are present, the exact percentage of this compound is not well-defined in the literature.[2] The overall composition of spermaceti includes fatty esters (65-95%), triglycerides (5-30%), free alcohols (1-5%), and free acids (0-3%).[2]
-
Uropygial Gland Secretions (Preen Oil): Birds possess a uropygial gland, or preen gland, located at the base of their tail, which secretes an oily, waxy substance used for feather maintenance. This secretion is a complex mixture of monoester waxes, fatty acids, and fatty alcohols. The exact composition of these waxes is highly species-specific and can vary based on season and sex. While stearyl alcohol and myristic acid are components of these secretions in some species, the specific presence and quantity of this compound are not commonly reported.
Plant Sources
While many plants produce surface waxes to prevent water loss, the detailed composition often focuses on very long-chain fatty acids, alkanes, and alcohols.
Data Presentation
The quantitative data available for the general composition of natural waxes containing wax esters are summarized below. It is important to note that the specific concentration of this compound within the wax ester fraction of these sources is not consistently reported.
| Natural Source | Major Components | Wax Ester Content (%) | Other Components (%) | Reference |
| Spermaceti | Wax Esters (mainly Cetyl Palmitate), Triglycerides | 65 - 95 | Triglycerides (5-30), Free Alcohols (1-5), Free Acids (0-3) | |
| Carnauba Wax | Fatty Acid Esters, Fatty Alcohols, Acids, Hydrocarbons | 80 - 85 | Fatty Alcohols (10-16), Acids (3-6), Hydrocarbons (1-3) | |
| Uropygial Gland Secretions | Complex mixture of monoester waxes, fatty acids, and fatty alcohols | Highly variable | Highly variable depending on bird species |
Experimental Protocols
The analysis of this compound from natural sources involves the extraction of total lipids, separation of the wax ester fraction, and subsequent characterization, typically by gas chromatography-mass spectrometry (GC-MS).
Extraction of Total Lipids
A standard method for extracting lipids from biological matrices is a modified Folch or Bligh-Dyer method.
Protocol:
-
Homogenize the tissue or wax sample in a chloroform:methanol (2:1, v/v) solution.
-
Agitate the mixture thoroughly for 20-30 minutes.
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.
-
Carefully collect the lower chloroform layer containing the total lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Isolation of Wax Esters by Thin-Layer Chromatography (TLC)
Protocol:
-
Prepare a silica gel TLC plate.
-
Dissolve the total lipid extract in a small amount of a non-polar solvent like hexane or chloroform.
-
Spot the dissolved extract onto the baseline of the TLC plate.
-
Develop the plate in a chromatography tank containing a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
After the solvent front has reached the top of the plate, remove the plate and allow it to dry.
-
Visualize the separated lipid classes by spraying with a suitable reagent (e.g., 0.2% 8-anilino-1-naphthalenesulfonic acid under UV light or charring with a cupric sulfate solution).
-
Identify the wax ester band based on its retention factor (Rf) compared to a known standard.
-
Scrape the silica gel corresponding to the wax ester band from the plate.
-
Extract the wax esters from the silica gel using hexane or chloroform.
-
Evaporate the solvent to obtain the purified wax ester fraction.
Analysis of Intact Wax Esters by High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of intact wax esters is possible using high-temperature GC-MS.
Protocol:
-
Sample Preparation: Dissolve the purified wax ester fraction in hexane or toluene to a final concentration of approximately 0.1–1.0 mg/mL.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Mass Spectrometer: 5973 Mass Selective Detector or equivalent.
-
Column: DB-1 HT fused-silica capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 390°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp 1: Increase to 240°C at 15°C/min.
-
Ramp 2: Increase to 390°C at 8°C/min, hold for 6 minutes.
-
-
MS Detector Temperature: 390°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50–920.
-
-
Data Analysis: Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum compared to a pure standard. The mass spectrum will show fragment ions corresponding to the stearyl alcohol and myristic acid moieties.
Mandatory Visualization
Caption: Workflow for the extraction, isolation, and analysis of this compound from natural sources.
Caption: Logical workflow for the identification of this compound using GC-MS.
References
The Biosynthesis of Wax Esters: A Technical Guide to Stearyl Myristate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of wax esters, with a specific focus on the formation of compounds such as stearyl myristate. Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are of significant interest due to their diverse applications in pharmaceuticals, cosmetics, and as biofuels.[1][2] Understanding their biosynthesis is crucial for metabolic engineering and the development of novel production platforms.
The Core Biosynthetic Pathway
The biosynthesis of wax esters is a conserved two-step enzymatic process across a wide range of organisms, from bacteria to plants and mammals.[3][4] The pathway initiates with the reduction of a fatty acyl-CoA or fatty acyl-acyl carrier protein (ACP) to a fatty alcohol, which is subsequently esterified with a second fatty acyl-CoA molecule to form the final wax ester product.
The key enzymes involved in this pathway are:
-
Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of a fatty acyl-CoA to a corresponding fatty alcohol.[1] In many organisms, this is an NADPH-dependent reaction. Some bacterial systems utilize a two-step reduction process involving an intermediate fatty aldehyde, catalyzed by a fatty acyl-CoA reductase and a subsequent fatty aldehyde reductase. In contrast, some eukaryotic and bacterial FARs can directly catalyze the four-electron reduction of fatty acyl-CoA to a fatty alcohol.
-
Wax Synthase (WS) / Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This enzyme facilitates the esterification of the newly formed fatty alcohol with a fatty acyl-CoA molecule, releasing coenzyme A and forming the wax ester. Many wax synthases are bifunctional and can also catalyze the synthesis of triacylglycerols (TAGs), and are thus referred to as WS/DGAT enzymes.
For the synthesis of a specific wax ester like This compound (C18:0 acid esterified with C14:0 alcohol), the pathway would proceed as follows:
-
Formation of Myristyl Alcohol: Myristoyl-CoA (C14:0-CoA) is reduced by a Fatty Acyl-CoA Reductase (FAR) to myristyl alcohol.
-
Esterification: A Wax Synthase (WS) enzyme catalyzes the transfer of the stearoyl group from Stearoyl-CoA (C18:0-CoA) to myristyl alcohol, forming this compound.
Alternatively, stearyl alcohol could be synthesized from stearoyl-CoA and esterified with myristoyl-CoA. The broad substrate specificity of many FAR and WS enzymes allows for the formation of a diverse range of wax ester molecules within a single organism.
Cellular Localization
In plants and mammals, the biosynthesis of wax esters is primarily localized to the endoplasmic reticulum (ER). In some bacteria, the enzymes involved are found in the cytoplasm and associated with the plasma membrane.
Quantitative Data on Wax Ester Biosynthesis
The following tables summarize key quantitative data related to the enzymes involved in wax ester biosynthesis from various studies. This data is essential for understanding enzyme efficiency and for metabolic engineering efforts aimed at optimizing wax ester production.
| Enzyme | Organism | Substrate(s) | Specific Activity | Reference |
| WSD1 | Arabidopsis thaliana | [1-14C]palmitoyl-CoA + 1-octadecanol | 84.4 ± 5.5 pmol/mg·min | |
| WSD1 | Arabidopsis thaliana | [1-14C]palmitoyl-CoA + 1,2-dipalmitoylglycerol | 7.7 ± 1.0 pmol/mg·min | |
| Ma-WS/DGAT | Marinobacter aquaeolei | Palmitoyl-CoA + 1-hexanol | - | |
| Carboxylic Acid Reductase (CAR) + Aldehyde Reductase (Ahr) | In vitro | C8 Fatty Acid | 1.12 µmol·min−1·mg−1 |
| Engineered Organism | Expressed Enzymes | Key Product(s) | Yield/Titer | Reference |
| Saccharomyces cerevisiae | Jojoba WS + various FARs | Jojoba-like wax esters | - | |
| Camelina sativa | MaFAR + ScWS/AbWSD1/MaWSD5 | Monounsaturated C18/C20 wax esters | - | |
| Arabidopsis thaliana (fad2 fae1 mutant) | Mouse FAR + Mouse WS | >60 mol% 18:1/18:1 wax esters | - |
Experimental Protocols
Wax Synthase (WS) Activity Assay
This protocol is adapted from studies on Arabidopsis thaliana WSD1.
Objective: To determine the in vitro activity of a wax synthase enzyme.
Materials:
-
Crude protein extract from E. coli or yeast expressing the WS enzyme.
-
Acyl donor: [1-14C]palmitoyl-CoA (or other radiolabeled fatty acyl-CoA).
-
Acyl acceptor: 1-octadecanol (or other fatty alcohol).
-
Reaction buffer: e.g., 50 mM NaH2PO4-NaOH, pH 7.5, 300 mM NaCl.
-
Chloroform for lipid extraction.
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvent: e.g., hexane/diethyl ether (94/6, v/v).
-
Scintillation counter.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, a defined amount of crude protein extract (e.g., 100 µg), the acyl acceptor (e.g., 3.75 mM 1-octadecanol), and the radiolabeled acyl donor (e.g., 4.72 µM [1-14C]palmitoyl-CoA).
-
Incubate the reaction mixture at 35°C for 30 minutes.
-
Stop the reaction by adding 500 µL of chloroform.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Extract the chloroform phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the wax esters from other lipids.
-
Visualize the radiolabeled products by autoradiography.
-
Scrape the silica corresponding to the wax ester spot and quantify the radioactivity using a scintillation counter to determine the specific activity.
Fatty Acyl-CoA Reductase (FAR) Activity Assay
This protocol is based on the characterization of FAR from Marinobacter aquaeolei VT8.
Objective: To measure the activity of a fatty acyl-CoA reductase by monitoring NADPH oxidation.
Materials:
-
Purified or partially purified FAR enzyme.
-
Substrate: Fatty acyl-CoA (e.g., palmitoyl-CoA).
-
Cofactor: NADPH.
-
Reaction buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, a specific concentration of the fatty acyl-CoA substrate, and the FAR enzyme.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6220 M-1cm-1.
Analysis and Quantification of Wax Esters by GC-MS
This is a general protocol for the analysis of wax esters.
Objective: To identify and quantify the composition of wax esters in a biological sample.
Materials:
-
Lipid extract from the sample of interest.
-
Internal standard (e.g., a wax ester with a chain length not present in the sample).
-
Solvent for sample dissolution (e.g., hexane, toluene).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a high-temperature capillary column (e.g., DB-1 HT).
Procedure:
-
Sample Preparation: Dissolve the lipid extract and a known amount of the internal standard in a suitable organic solvent.
-
GC-MS Analysis:
-
Injector and Detector Temperatures: Set to high temperatures, for example, 390°C.
-
Column Temperature Program: A typical program might start at a lower temperature (e.g., 120°C), ramp up to a high temperature (e.g., 390°C), and hold for a period to ensure elution of all wax esters. For example, from 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, followed by a 6-minute hold.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample.
-
MS Detection: Operate in electron ionization (EI) mode and scan a suitable m/z range (e.g., 50-920).
-
-
Data Analysis:
-
Identify the wax ester peaks based on their retention times and mass spectra. The molecular ion and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties can be used for identification.
-
Quantify the individual wax esters by comparing their peak areas to the peak area of the internal standard.
-
Visualizing the Pathway and Workflows
The following diagrams, created using the DOT language, illustrate the core biosynthesis pathway and a general experimental workflow for its study.
References
The Solubility of Stearyl Myristate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl myristate, the ester of stearyl alcohol and myristic acid, is a waxy solid widely utilized in pharmaceutical and cosmetic formulations as an emollient, thickener, and stabilizer. Its solubility in various organic solvents is a critical parameter for formulation development, manufacturing processes, and the delivery of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents, details a standard experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and provides a framework for its empirical determination.
Introduction
This compound (C₃₂H₆₄O₂) is a long-chain fatty ester characterized by its lipophilic nature. The principle of "like dissolves like" governs its solubility, indicating a preference for non-polar and semi-polar organic solvents over polar solvents like water. Understanding its solubility profile is essential for scientists and researchers in various fields, including:
-
Pharmaceutical Sciences: For the development of topical, transdermal, and oral formulations where this compound can act as a vehicle, solubilizer, or release-modifying agent.
-
Cosmetic Science: In the formulation of creams, lotions, and other personal care products to achieve desired texture, consistency, and skin feel.
-
Chemical Engineering: For the design of crystallization, extraction, and purification processes involving this compound.
Solubility Profile of this compound
Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible scientific literature. However, based on the known behavior of similar long-chain esters, such as isopropyl myristate and myristyl myristate, and qualitative descriptions, a general solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound and Structurally Similar Esters in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility of this compound | Observations on Analogous Compounds |
| Alcohols | |||
| Methanol | Polar Protic | Very slightly soluble to slightly soluble | Stearyl alcohol is slightly soluble in methanol.[1] |
| Ethanol | Polar Protic | Slightly soluble to Soluble | Isopropyl myristate is soluble in ethanol.[2][3] Stearyl alcohol is freely soluble in ethanol.[1] |
| Isopropanol | Polar Protic | Soluble | Isopropyl myristate is soluble in isopropanol. |
| Ketones | |||
| Acetone | Polar Aprotic | Soluble | Isopropyl myristate is soluble in acetone.[2] |
| Esters | |||
| Ethyl Acetate | Polar Aprotic | Soluble | Isopropyl myristate is soluble in ethyl acetate. |
| Aromatic Hydrocarbons | |||
| Toluene | Non-polar | Soluble | Isopropyl myristate is soluble in toluene. |
| Ethers | |||
| Diethyl Ether | Non-polar | Freely Soluble | Stearyl alcohol is freely soluble in diethyl ether. |
| Chlorinated Hydrocarbons | |||
| Chloroform | Non-polar | Soluble | Isopropyl myristate is soluble in chloroform. |
| Oils | |||
| Mineral Oil | Non-polar | Soluble | Isopropyl myristate is soluble in mineral oil. |
| Castor Oil | Polar | Soluble | Isopropyl myristate is soluble in castor oil. |
| Cottonseed Oil | Non-polar | Soluble | Isopropyl myristate is soluble in cottonseed oil. |
Note: The expected solubility is a qualitative assessment based on the general principles of solubility and data from structurally related compounds. For precise formulation work, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or a validated spectrophotometric method)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, and specify the temperature at which the measurement was performed.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
The Enigmatic Crystalline World of Stearyl Myristate: A Technical Guide to Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl myristate, a long-chain wax ester with the chemical formula C32H64O2, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries due to its unique physicochemical properties.[1][2] This technical guide delves into the core aspects of its solid-state chemistry, focusing on its crystalline structure and polymorphic behavior. While specific crystallographic data for this compound remains elusive in publicly accessible literature, this document synthesizes available information on closely related long-chain esters to provide a comprehensive understanding of its expected solid-state characteristics. This guide also outlines detailed experimental protocols for the characterization of its crystalline forms and visualizes key workflows and concepts through structured diagrams.
Introduction to this compound
This compound is the ester formed from stearyl alcohol (a C18 alcohol) and myristic acid (a C14 fatty acid).[1] As a saturated wax ester, it is a waxy solid at room temperature and exhibits properties typical of long-chain lipids, including low water solubility and good lubricity.[2][3] In pharmaceutical formulations, such esters are utilized as emollients, thickeners, and controlled-release agents. The crystalline form of such an excipient can significantly impact the stability, manufacturability, and bioavailability of a drug product. Therefore, a thorough understanding of the polymorphism of this compound is critical for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C32H64O2 | |
| Molecular Weight | 480.85 g/mol | |
| Synonyms | Octadecyl tetradecanoate | |
| Physical State | Solid | |
| Purity (typical) | >99% |
Crystalline Structure and Polymorphism of Wax Esters
Long-chain n-alkanes and their derivatives, including wax esters, are known to exhibit complex polymorphic behavior. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can have distinct physical properties, such as melting point, solubility, and stability.
The crystal structures of waxes are generally characterized by the parallel packing of long hydrocarbon chains. The primary differences between polymorphs arise from variations in the lateral packing of these chains and the angle of tilt of the molecules with respect to the layer interface. Common polymorphic forms in lipids are denoted as α, β', and β, in order of increasing stability and melting point.
Table 2: Thermal Properties of this compound and Related Long-Chain Esters
| Compound | Molecular Formula | Melting Point (°C) | Method | Reference(s) |
| Myristyl Stearate | C32H64O2 | ~50 | DSC | |
| Stearyl Stearate | C36H72O2 | - | - | |
| Stearyl Palmitate | C34H68O2 | - | - | |
| Myristyl Myristate | C28H56O2 | ~38 | - |
Note: Specific melting point data for stearyl stearate and stearyl palmitate from the provided search results were not available.
Experimental Characterization of Crystalline Structure and Polymorphism
The investigation of the solid-state properties of materials like this compound relies on a combination of thermoanalytical and diffraction techniques.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermal transitions of a material, including melting, crystallization, and solid-solid phase transitions between polymorphs.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature well above its expected melting point (e.g., 80°C) at a controlled rate, typically 10°C/min. This initial scan provides information on the melting behavior of the as-received sample.
-
Cooling Scan: Cool the sample from the molten state back to the initial sub-ambient temperature at a controlled rate (e.g., 10°C/min). This reveals the crystallization behavior.
-
Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan is crucial for observing polymorphic transitions that may have occurred during the controlled cooling and subsequent heating.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of melting and crystallization events, as well as the enthalpy of fusion (ΔHfus). The presence of multiple melting peaks or exothermic transitions before melting can indicate polymorphism.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for identifying the crystalline phase of a material and for determining its crystal structure. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal form.
-
Sample Preparation: Gently grind a small amount of this compound to a fine powder to ensure random orientation of the crystallites. Mount the powder onto a low-background sample holder. The sample surface should be flat and level with the holder's surface.
-
Instrument Setup: Use a powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation). Set the X-ray generator to standard operating conditions (e.g., 40 kV and 40 mA).
-
Data Collection: Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) with a suitable step size (e.g., 0.02°) and dwell time.
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to databases of known crystal structures to identify the crystalline phase(s) present.
-
Polymorph Screening: Different polymorphs will exhibit different peak positions and relative intensities in their PXRD patterns. By analyzing samples prepared under different crystallization conditions (e.g., from different solvents, at different cooling rates), different polymorphs can be identified.
-
Structure Determination: For a novel crystalline phase, the unit cell parameters and space group can be determined from the diffraction pattern, which is the first step towards a full crystal structure solution.
-
Visualizing Workflows and Relationships
To better illustrate the concepts and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the screening and characterization of this compound polymorphs.
Caption: Hypothetical polymorphic transformation pathway for this compound.
Conclusion
A comprehensive understanding of the crystalline structure and polymorphism of this compound is paramount for its successful application in research, drug development, and various industrial sectors. Although direct crystallographic data for this compound is currently lacking in the scientific literature, this guide provides a framework for its characterization based on the known behavior of similar long-chain wax esters. The detailed experimental protocols for DSC and PXRD offer a practical approach for researchers to elucidate the solid-state properties of this important compound. Future research should focus on obtaining single-crystal X-ray diffraction data to definitively solve its crystal structure and fully map its polymorphic landscape. This will enable a more precise control over its functionality in various applications.
References
Spectroscopic Profile of Stearyl Myristate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for stearyl myristate (also known as myristyl stearate), a wax ester commonly used in pharmaceutical and cosmetic formulations. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Introduction
This compound (C₃₂H₆₄O₂) is the ester formed from the condensation of stearic acid and myristyl alcohol. Its molecular weight is 480.85 g/mol .[1][2] Accurate spectroscopic characterization is crucial for identity confirmation, purity assessment, and quality control in research and development. This guide summarizes the key spectroscopic features of this compound.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For long-chain esters like this compound, ¹H and ¹³C NMR provide critical information about the fatty acid and alcohol components.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ - (myristyl moiety) |
| ~2.28 | t | 2H | -CH₂ -C=O (stearyl moiety) |
| ~1.62 | m | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |
| ~1.25 | br s | 52H | -(CH₂ )n- (overlapping methylene groups) |
| ~0.88 | t | 6H | -CH₃ (terminal methyl groups) |
Note: Predicted values are based on typical chemical shifts for long-chain fatty acid esters.[3]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~173.9 | C =O (ester carbonyl) |
| ~64.4 | -O-C H₂- (myristyl moiety) |
| ~34.4 | -C H₂-C=O (stearyl moiety) |
| ~31.9 | Methylene carbons adjacent to terminal methyls |
| ~29.7 - ~29.1 | -(C H₂)n- (overlapping methylene carbons) |
| ~25.9 | -O-CH₂-C H₂- |
| ~25.0 | -C H₂-CH₂-C=O |
| ~22.7 | Methylene carbons β to terminal methyls |
| ~14.1 | -C H₃ (terminal methyl carbons) |
Note: Predicted values are based on typical chemical shifts for long-chain fatty acid esters.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by the prominent ester carbonyl stretch and the C-H stretches of the long aliphatic chains.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2916 | Strong | Asymmetric C-H stretching of -CH₂- |
| ~2848 | Strong | Symmetric C-H stretching of -CH₂- |
| ~1735 | Strong | C=O stretching of the ester |
| ~1464 | Medium | -CH₂- scissoring (bending) |
| ~1175 | Strong | C-O stretching of the ester |
| ~721 | Medium | -CH₂- rocking |
Note: These are characteristic absorption frequencies for long-chain fatty acid esters.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of long-chain esters typically results in fragmentation of the molecule. The molecular ion peak may be weak or absent.
Table 4: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Interpretation |
| 480 | [M]⁺ (Molecular Ion) - often of low abundance |
| 285 | [CH₃(CH₂)₁₆C(OH)=OH]⁺ (Stearic acid fragment) |
| 267 | [CH₃(CH₂)₁₆CO]⁺ (Acylium ion from stearic acid) |
| 229 | [CH₃(CH₂)₁₂CO]⁺ (Myristoyl acylium ion) |
| 196 | [CH₃(CH₂)₁₃]⁺ (Myristyl carbocation) |
Note: Fragmentation patterns are based on the analysis of similar long-chain esters.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Processing: Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Sequence: Proton-decoupled pulse program.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for accurate quantitation of quaternary carbons).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction.
IR Spectroscopy
Sample Preparation:
-
Thin Film (Melt): Place a small amount of this compound on a salt plate (e.g., NaCl or KBr). Gently heat the plate to melt the sample, and then place a second salt plate on top to create a thin film.
-
Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform) and place it in a liquid IR cell.
FTIR Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean salt plates or the solvent should be collected and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For GC-MS, dissolve the sample in a volatile organic solvent like hexane or ethyl acetate.
-
Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
Mass Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 50-600 amu.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Thermal Properties of Stearyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl myristate (CAS 3234-81-9), a wax ester, is the ester of stearyl alcohol and myristic acid with the chemical formula C32H64O2[1][2]. As a long-chain saturated wax ester, its thermal properties, particularly its melting point, are of significant interest in various applications, including pharmaceuticals and drug delivery systems. The solid-state characteristics and phase transition behavior of such excipients can influence formulation stability, manufacturing processes, and the release kinetics of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the thermal properties of this compound, including its anticipated melting behavior, methodologies for its characterization, and its relevance in a pharmaceutical context.
Physicochemical Properties
A summary of the key physicochemical identifiers for this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | Octadecyl tetradecanoate | [2] |
| Synonyms | This compound, Myristic acid, octadecyl ester | [1] |
| CAS Number | 3234-81-9 | [1] |
| Molecular Formula | C32H64O2 | |
| Molecular Weight | 480.85 g/mol | |
| Physical State | Solid at room temperature | |
| Purity | >99% (from supplier) |
Thermal Properties of this compound
A study on the thermal properties of over 60 synthetic wax esters with carbon chain lengths ranging from 26 to 48 atoms found that saturated wax esters of primary alcohols have melting points in the range of 38-73°C. The primary determinant of the melting temperature (Tm) is the total chain length of the wax ester. For saturated wax esters, the melting point generally increases with the number of carbon atoms. Additionally, the position of the ester bond can influence the melting point, with more "symmetric" esters (where the alcohol and acid chains are of similar length) exhibiting slightly higher melting points.
Given that this compound has a total of 32 carbon atoms, its melting point is expected to lie within the aforementioned range. For comparison, related saturated wax esters are presented in the table below.
| Wax Ester | Total Carbons | Melting Point (°C) |
| Cetyl Laurate | 28 | ~30-35 |
| Myristyl Myristate | 28 | ~38 |
| Cetyl Myristate | 30 | ~40-45 |
| This compound | 32 | Estimated: 55 - 65 |
| Cetyl Palmitate | 32 | 51-52 |
| Stearyl Palmitate | 34 | 56-60 |
| Stearyl Stearate | 36 | 61-64 |
Note: The melting point for this compound is an estimate based on the trend observed in the homologous series. The other values are sourced from scientific and technical literature.
The enthalpy of fusion (ΔHf), which is the heat absorbed during melting, is also expected to be significant for a long-chain crystalline solid like this compound. This property is indicative of the degree of crystallinity and the energy required to transition from the solid to the liquid state.
Experimental Protocols for Thermal Analysis
The primary technique for determining the melting point and enthalpy of fusion of wax esters is Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity (>99%) this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, hermetically sealed aluminum pan to serve as a reference.
Thermal Program:
-
Equilibrate the sample and reference pans in the DSC cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled heating rate (e.g., 5 or 10°C/min) to a temperature significantly above the expected melting point (e.g., 90°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample back to the starting temperature at the same controlled rate.
-
A second heating scan is often performed to analyze the thermal behavior of the sample with a consistent thermal history.
Data Analysis:
-
The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The melting point (Tm) is typically determined as the peak temperature of this endotherm. The onset temperature of the peak can also be reported.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak. The value is usually expressed in Joules per gram (J/g).
Below is a DOT script for a Graphviz diagram illustrating the DSC experimental workflow.
Caption: A generalized workflow for the thermal analysis of this compound using DSC.
Relevance in Drug Development
The melting point of an excipient like this compound is a critical parameter in pharmaceutical formulation and development.
-
Formulation Strategy: For topical and transdermal delivery systems, an excipient with a melting point near physiological skin temperature can be advantageous. Upon application, the excipient can melt, potentially enhancing the release and penetration of the API.
-
Manufacturing Processes: The melting behavior of this compound will dictate the appropriate manufacturing techniques. For example, in hot-melt extrusion or lipid-based nanoparticle formulation, precise knowledge of the melting temperature is essential for process control and to ensure the stability of the API.
-
Solid-State Stability: The crystalline structure of this compound contributes to the physical stability of solid dosage forms. Understanding its thermal properties helps in predicting and preventing undesirable phase transitions during storage that could impact product performance.
The logical relationship between the thermal properties of this compound and its applications in drug delivery is depicted in the following diagram.
Caption: Relationship between thermal properties and drug delivery applications.
Conclusion
This compound is a long-chain saturated wax ester with a melting point that is anticipated to be in a range suitable for various pharmaceutical applications. While precise experimental data for its melting point and enthalpy of fusion are not widely published, established trends for similar wax esters provide a reliable estimate. The primary analytical technique for characterizing these thermal properties is Differential Scanning Calorimetry, which offers a robust and reproducible method for determining the phase transition behavior of this and other lipid-based excipients. A thorough understanding of the thermal properties of this compound is crucial for formulators to design stable and effective drug delivery systems.
References
The Role of Stearyl Myristate in Lipid-Based Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of stearyl myristate, a wax ester, and its pivotal role as a core component in the formulation of advanced lipid-based drug delivery systems. With its unique physicochemical properties, this compound offers distinct advantages in creating stable, effective, and controlled-release nanocarriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This document details its impact on formulation characteristics, provides standardized experimental protocols for evaluation, and presents quantitative data for a comprehensive understanding.
Introduction to this compound
This compound (C32H64O2) is an ester of stearyl alcohol and myristic acid.[1] As a solid lipid with a high melting point, it is a key excipient in the development of lipid-based formulations. These systems are increasingly vital for improving the therapeutic efficacy of poorly soluble drugs by enhancing bioavailability, ensuring stability, and enabling controlled or targeted drug release.[2][3][4] this compound's waxy nature makes it an excellent candidate for forming the solid core matrix of nanoparticles, which encapsulates the active pharmaceutical ingredient (API).[2]
Physicochemical Properties:
| Property | Value/Description | Reference |
| Chemical Name | Octadecyl tetradecanoate | |
| CAS Number | 3234-81-9 | |
| Molecular Formula | C32H64O2 | |
| Molecular Weight | 480.85 g/mol | |
| Physical Form | Solid, waxy substance | |
| Solubility | Insoluble in water, soluble in lipids and organic solvents | |
| Key Feature | Forms a stable, crystalline lipid matrix upon cooling |
Core Functions in Lipid-Based Systems
The incorporation of this compound into lipid nanoparticles is driven by its ability to modulate the system's physicochemical properties and performance. Its primary roles include forming a solid lipid core, controlling drug release, and enhancing the stability of the formulation.
Formation of a Solid Lipid Matrix
This compound serves as a primary solid lipid for creating the nanoparticle matrix. The choice of lipid is critical as it influences the particle size, drug-loading capacity, and stability of the system. Its long hydrocarbon chains (stearyl C18, myristate C14) result in a highly ordered, crystalline structure upon solidification. This solid matrix protects the encapsulated drug from chemical degradation and enzymatic metabolism, which is particularly beneficial for sensitive APIs.
Controlled and Sustained Drug Release
The highly crystalline and non-porous nature of the this compound matrix is instrumental in achieving controlled and sustained drug release profiles. Unlike liquid lipids or less-ordered solid lipids, the dense structure of solidified this compound slows the diffusion of the encapsulated drug into the surrounding medium. Drug release is often governed by diffusion through the lipid matrix and erosion of the particle surface over time. This mechanism is highly desirable for applications requiring prolonged therapeutic action and reduced dosing frequency.
Enhancement of Stability
Physical stability, characterized by consistent particle size and the prevention of aggregation, is a crucial attribute of nanoparticle formulations. This compound contributes to this stability. When used in conjunction with suitable surfactants, it forms nanoparticles with a sufficiently high zeta potential, which creates repulsive forces between particles, preventing them from clumping together during storage. Furthermore, its solid nature minimizes the risk of drug leakage that can occur with liquid lipid-based systems like nanoemulsions.
Quantitative Impact on Formulation Parameters
The concentration and type of lipid directly influence the critical quality attributes of lipid nanoparticles. While specific quantitative data for this compound is less prevalent in literature compared to lipids like stearic acid or glyceryl monostearate, the following table summarizes typical findings for solid lipid-based systems, which are applicable to this compound formulations.
| Parameter | Typical Range/Observation | Impact of Solid Lipid | Reference |
| Particle Size (PS) | 50 - 500 nm | Higher lipid concentration can lead to an increase in particle size. The specific crystal structure of the lipid also plays a role. | |
| Polydispersity Index (PDI) | < 0.3 | A lower PDI, indicating a narrow size distribution, is desirable for uniformity. The lipid and surfactant combination is key to achieving low PDI. | |
| Zeta Potential (ZP) | > |-30 mV| | A high absolute ZP value indicates good physical stability due to electrostatic repulsion between particles. | |
| Encapsulation Efficiency (EE) | > 70% | The solubility of the drug in the molten lipid is crucial. The ordered crystal lattice of solid lipids can sometimes lead to drug expulsion upon cooling, which must be optimized. | |
| Drug Loading (DL) | 1 - 10% | Dependent on the drug's solubility in the lipid matrix and the overall formulation composition. |
Logical & Workflow Diagrams
Visualizations help clarify the complex relationships and processes in formulation science. The following diagrams, created using Graphviz, illustrate the logical role of this compound and a typical experimental workflow.
References
Methodological & Application
Application Note: Enzymatic Synthesis of Stearyl Myristate Using Lipase
Introduction
Stearyl myristate is a wax ester with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1] It functions as an emollient, texture enhancer, and moisturizer in various formulations.[2][3] Traditionally synthesized through chemical esterification at high temperatures with inorganic catalysts, this process can lead to undesirable coloration, odor, and the formation of byproducts.[4] Enzymatic synthesis, employing lipases (E.C. 3.1.1.3), offers a green and efficient alternative, proceeding under mild conditions with high specificity, thereby minimizing side reactions and yielding a purer product.[5] This application note provides a detailed protocol for the enzymatic synthesis of this compound, focusing on the use of immobilized lipase, and outlines methods for its analysis.
Applications in Research and Drug Development
In the pharmaceutical industry, this compound can be utilized as an excipient in topical and transdermal drug delivery systems. Its emollient properties can enhance the spreadability and skin feel of creams and ointments, while its occlusive nature can improve the penetration of active pharmaceutical ingredients (APIs). As a stable and non-irritating compound, it is a valuable component in the formulation of dermatological products.
Data Presentation: Optimization of Wax Ester Synthesis
The following tables summarize quantitative data from studies on the enzymatic synthesis of various wax esters, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Optimization of Reaction Conditions for the Synthesis of Cetyl Oleate
| Parameter | Condition | Conversion Rate (%) | Reference |
| Substrate Molar Ratio (Acid:Alcohol) | 1:0.9 | 98 | |
| Lipase Dosage (% by mass of oleic acid) | 10% | 98 | |
| Temperature (°C) | 40 | 98 | |
| Reaction Time (h) | 8 | 98 | |
| Agitation Speed (rpm) | 170 | 98 |
Note: Data from the synthesis of cetyl oleate using immobilized lipase from Candida sp. 99-125 in a solvent-free system.
Table 2: Influence of Lipase Type on Wax Ester Synthesis
| Lipase Source | Ester Synthesis (%) | Reaction Time (h) | Reference |
| Alcaligenes sp. | ~60 | 2 | |
| Chromobacterium viscosum | ~60 | 48 | |
| Enzeco® Lipase Concentrate | 30 | 2 | |
| Lipozyme™ 10,000L | <20 | 166 |
Note: Data from the synthesis of wax esters from milk fat and oleyl alcohol.
Table 3: Optimization of Isopropyl Myristate Synthesis
| Parameter | Condition | Product Concentration (mM) | Reference |
| Substrate Concentration (mM) | Myristic Acid: 100, Isopropanol: 100 | 66.0 ± 0.3 | |
| Temperature (°C) | 65 | 66.0 ± 0.3 | |
| Reaction Time (h) | 15 | 66.0 ± 0.3 | |
| Immobilized Lipase (mg/mL) | 50 | 66.0 ± 0.3 |
Note: Data from the synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372 in n-heptane.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is based on established methods for the synthesis of similar wax esters.
1. Materials
-
Myristic acid (≥98% purity)
-
Stearyl alcohol (≥98% purity)
-
Immobilized lipase (e.g., Novozym® 435 from Candida antarctica or Lipozyme® RMIM from Rhizomucor miehei)
-
Solvent (e.g., n-hexane or solvent-free system)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Ethanol (95%)
2. Equipment
-
Jacketed glass reactor with magnetic stirrer and temperature control
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Separatory funnel
3. Procedure
-
Reaction Setup: In a jacketed glass reactor, combine myristic acid and stearyl alcohol in a 1:1 molar ratio. For a solvent-based reaction, add n-hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical starting concentration is 10% by weight of the total substrates.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) and stir at a constant rate (e.g., 200 rpm). The reaction can be carried out under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the concentration of myristic acid by titration with a standard solution of sodium hydroxide or by gas chromatography (GC) analysis.
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 8-24 hours), stop the reaction by cooling the mixture and separating the immobilized enzyme by filtration. The enzyme can be washed with the solvent and dried for reuse.
-
Product Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted myristic acid. c. Wash with distilled water until the aqueous layer is neutral. d. To remove unreacted stearyl alcohol, the product can be purified by crystallization from ethanol. e. Dry the organic phase over anhydrous sodium sulfate. f. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Gas Chromatography (GC) Analysis of this compound
This protocol provides a general method for the analysis of wax esters.
1. Materials and Equipment
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., HP-5MS)
-
This compound standard
-
Solvent for sample dilution (e.g., n-hexane or chloroform)
-
Autosampler vials
2. GC Conditions (Example)
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 20°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Detector Temperature (FID): 300°C
-
Carrier Gas: Helium or Hydrogen
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
3. Procedure
-
Sample Preparation: Prepare a standard solution of this compound in the chosen solvent. Dilute the reaction product to a suitable concentration.
-
Injection: Inject the standard and sample solutions into the GC.
-
Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The purity of the product can be determined by calculating the peak area percentage. For quantitative analysis, a calibration curve can be constructed using standards of known concentrations.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Lipase-catalyzed esterification of stearyl alcohol and myristic acid.
References
- 1. specialchem.com [specialchem.com]
- 2. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 3. sihaulichemicals.com [sihaulichemicals.com]
- 4. apc-as.com [apc-as.com]
- 5. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Acid-Catalyzed Synthesis of Stearyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of stearyl myristate, a wax ester with applications in the pharmaceutical and cosmetic industries as an emollient, thickener, and formulation stabilizer. The synthesis is achieved via a Fischer-Speier esterification, an acid-catalyzed reaction between stearic acid and myristyl alcohol.
Introduction
This compound (also known as octadecyl tetradecanoate) is a saturated wax ester formed from the reaction of stearic acid, an 18-carbon saturated fatty acid, and myristyl alcohol, a 14-carbon saturated fatty alcohol. Its chemical formula is C₃₂H₆₄O₂ with a molecular weight of 480.85 g/mol .[1][2] This protocol details a robust method for its synthesis using an acid catalyst and azeotropic removal of water to drive the reaction to completion.
Reaction Scheme
The synthesis of this compound proceeds through the Fischer esterification mechanism, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The overall reaction is reversible.[3][4][5] To favor the formation of the ester, water, a byproduct of the reaction, is continuously removed.
Caption: Acid-catalyzed esterification of stearic acid and myristyl alcohol.
Experimental Protocol
This protocol is based on established Fischer esterification procedures for long-chain fatty acids and alcohols.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Stearic Acid | C₁₈H₃₆O₂ | 284.48 |
| Myristyl Alcohol | C₁₄H₃₀O | 214.41 |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 |
| Toluene | C₇H₈ | 92.14 |
| Sodium Bicarbonate (sat. aq. solution) | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
| Hexane | C₆H₁₄ | 86.18 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add stearic acid (28.45 g, 0.1 mol), myristyl alcohol (23.58 g, 0.11 mol, 1.1 eq), and p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol, 0.1 eq).
-
Add 100 mL of toluene to dissolve the reactants.
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
-
Esterification:
-
Heat the mixture to reflux with vigorous stirring. Toluene will begin to distill and collect in the Dean-Stark trap, carrying water with it as an azeotrope.
-
Continue refluxing until no more water collects in the trap (approximately 4-6 hours). The theoretical amount of water to be collected is 1.8 mL.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot acetone or a mixture of hexane and ethyl acetate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified this compound crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to a constant weight.
-
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
The following table summarizes the expected characterization data for the synthesized this compound.
| Property | Expected Value |
| Physical Appearance | White, waxy solid |
| Melting Point | ~38-42 °C (analogous to myristyl myristate) |
| Molecular Formula | C₃₂H₆₄O₂ |
| Molecular Weight | 480.85 g/mol |
| Purity (by GC) | >99% |
Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~4.05 (t, 2H, -O-CH₂-), δ ~2.28 (t, 2H, -CH₂-C=O), δ ~1.60 (m, 4H, -O-CH₂-CH₂- and -CH₂-CH₂-C=O), δ ~1.25 (s, broad, 52H, -(CH₂)₂₆-), δ ~0.88 (t, 6H, 2 x -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~174.0 (C=O), δ ~64.4 (-O-CH₂-), δ ~34.4 (-CH₂-C=O), δ ~31.9, 29.7, 29.5, 29.3, 29.2, 28.7, 26.0, 25.1, 22.7 (-(CH₂)n-), δ ~14.1 (-CH₃) |
| IR (KBr) | ~2917 cm⁻¹ (C-H stretch, asymmetric), ~2849 cm⁻¹ (C-H stretch, symmetric), ~1735 cm⁻¹ (C=O stretch, ester), ~1175 cm⁻¹ (C-O stretch) |
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of high-purity this compound. The Fischer esterification, coupled with azeotropic water removal, is an effective strategy for producing this valuable wax ester. The provided characterization data can be used to confirm the identity and purity of the final product.
References
Application Note: Stearyl Myristate as an Internal Standard for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by gas chromatography (GC) is a cornerstone of chemical analysis in research and industry. To ensure accuracy and precision, especially in complex matrices or with multi-step sample preparation, the use of an internal standard (IS) is crucial.[1][2] An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and sample loss during preparation.[1] Stearyl myristate, a wax ester, presents itself as a potential high molecular weight internal standard suitable for the analysis of long-chain fatty acid esters and other high-boiling point analytes. Its chemical stability, distinct retention time, and structural similarity to certain classes of lipids make it a viable candidate for specific GC applications.
This application note provides a detailed protocol for the use of this compound as an internal standard in the quantitative analysis of a hypothetical long-chain fatty acid ester, "Analyte X," by gas chromatography-mass spectrometry (GC-MS).
Principle of Internal Standardization
The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response across samples and standards.[1][3] The peak area ratio of the analyte to the internal standard is used to calculate the analyte's concentration, thereby compensating for variations that can occur during the analytical process.
Key characteristics of an ideal internal standard include:
-
It should not be naturally present in the sample.
-
It must be chemically inert and stable throughout the entire analytical procedure.
-
It should have a retention time that is close to, but well-resolved from, the analytes of interest.
-
Its concentration should be similar to that of the analyte.
-
For GC-MS applications, it is beneficial if the internal standard has similar fragmentation patterns to the analyte, or a unique ion for selective monitoring.
Experimental Protocol
This protocol details the use of this compound as an internal standard for the quantification of "Analyte X" (a hypothetical long-chain fatty acid ester) in a sample matrix.
Materials and Reagents
-
Solvent: Iso-octane (or other suitable high-purity solvent)
-
Internal Standard (IS): this compound (purity >99%)
-
Analyte Standard: Analyte X (purity >99%)
-
Derivatization Agent (if required for the analyte): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample Matrix: As per experimental requirements
Instrumentation
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of this compound and dissolve in 10 mL of iso-octane to prepare a 1 mg/mL stock solution.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of iso-octane to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the IS Stock solution and varying volumes of the Analyte Stock solution to volumetric flasks and diluting with iso-octane. A typical calibration series might include 5-7 concentration levels.
Sample Preparation
-
Accurately weigh a known amount of the sample into a vial.
-
Add a precise volume of the IS Stock solution to the sample.
-
Extract the analytes and the internal standard from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
If the analyte requires derivatization to improve volatility or thermal stability, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and heat at the recommended temperature and time (e.g., 70°C for 30 minutes).
-
Dilute the final extract to a known volume with iso-octane.
GC-MS Conditions
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Hold: 10 minutes at 320°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Data Presentation
Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: GC-MS Retention Times and SIM Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Analyte X | 22.5 | 298 | 240 | 155 |
| This compound (IS) | 25.8 | 229 | 257 | 396 |
Table 2: Calibration Curve Data
| Calibration Level | Analyte X Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte X Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5 | 50 | 15,234 | 155,678 | 0.098 |
| 2 | 10 | 50 | 31,056 | 156,123 | 0.199 |
| 3 | 25 | 50 | 78,912 | 154,987 | 0.509 |
| 4 | 50 | 50 | 156,453 | 155,234 | 1.008 |
| 5 | 100 | 50 | 312,890 | 156,011 | 2.006 |
Table 3: Sample Analysis Results
| Sample ID | Sample Weight (mg) | Analyte X Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) | Amount in Sample (µg/g) |
| Sample 1 | 105.2 | 98,765 | 155,890 | 0.634 | 31.5 | 299.4 |
| Sample 2 | 98.7 | 123,456 | 156,210 | 0.790 | 39.3 | 398.2 |
| Sample 3 | 101.5 | 87,654 | 155,432 | 0.564 | 28.0 | 276.1 |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship of Internal Standardization
Caption: Logic of internal standardization to correct for variations.
Conclusion
This compound can serve as a suitable internal standard for the gas chromatographic analysis of high molecular weight, non-polar compounds, particularly long-chain esters. Its high boiling point and distinct mass spectrum allow for good chromatographic separation and selective detection. The protocol outlined provides a framework for developing a robust quantitative method. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed to ensure the reliability of the results for a specific application.
References
Application Notes and Protocols for the Use of Stearyl Myristate in Solid Lipid Nanoparticle (SLN) Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a robust platform for the delivery of therapeutic agents. These carriers are formulated from biocompatible and biodegradable lipids that are solid at room and body temperatures. The choice of the solid lipid is a critical parameter that dictates the stability, drug loading capacity, and release profile of the nanoparticles.
Stearyl myristate, a wax ester formed from stearyl alcohol and myristic acid, presents itself as a promising candidate for the lipid matrix of SLNs. Its highly lipophilic nature and solid-state at physiological temperatures make it suitable for encapsulating hydrophobic drugs, potentially offering advantages in terms of controlled release and improved stability. Both stearyl alcohol and myristic acid are well-established, biocompatible excipients used in various pharmaceutical formulations. While direct literature on this compound-based SLNs is emerging, its properties can be inferred from similar long-chain fatty acid esters used in drug delivery.[1]
This document provides detailed application notes and protocols for the formulation and characterization of this compound-based SLNs, intended to guide researchers in harnessing its potential for novel drug delivery systems.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for designing a successful SLN formulation.
| Property | Value | Reference |
| IUPAC Name | octadecyl tetradecanoate | [2] |
| Synonyms | Octadecyl myristate, Myristic acid octadecyl ester | [2][3] |
| CAS Number | 3234-81-9 | [3] |
| Molecular Formula | C₃₂H₆₄O₂ | |
| Molecular Weight | 480.85 g/mol | |
| Physical State | Solid | |
| Solubility | Insoluble in water | |
| Purity | >99% (Commercially available) | |
| Chemical Class | Wax Monoester (Fatty Ester) |
Experimental Protocols
Protocol for Formulation of this compound SLNs by High-Pressure Homogenization (HPH)
The high-pressure homogenization (HPH) technique is a reliable and scalable method for producing SLNs. It involves the homogenization of a hot oil-in-water pre-emulsion under high pressure.
Materials:
-
This compound (Solid Lipid)
-
Model Lipophilic Drug (e.g., Coenzyme Q10, Curcumin)
-
Surfactant (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188)
-
Purified Water (Aqueous Phase)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer
-
Water bath or heating mantle with a magnetic stirrer
-
Beakers and other standard laboratory glassware
Methodology:
-
Preparation of Lipid Phase:
-
Accurately weigh the required amounts of this compound and the lipophilic drug. A typical starting point is a lipid concentration of 5-10% (w/v) and a drug concentration of 0.5-1% (w/v) relative to the lipid.
-
Melt the this compound by heating it in a beaker to a temperature approximately 5-10°C above its melting point.
-
Once the lipid is completely melted, add the drug to the molten lipid and stir continuously until a clear, homogenous lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Accurately weigh the surfactant. A common concentration range for surfactants is 0.5-5% (w/v).
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 3-5 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion immediately into the high-pressure homogenizer, which should be pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar. The number of cycles and pressure are critical parameters that must be optimized.
-
The resulting hot nanoemulsion is a transparent or translucent liquid.
-
-
Formation of SLNs:
-
Cool down the hot nanoemulsion to room temperature or by placing it in an ice bath. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
The final product should be a milky white dispersion of SLNs.
-
-
Storage:
-
Store the SLN dispersion at 4°C for further characterization.
-
Protocol for Characterization of this compound SLNs
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The PDI indicates the breadth of the size distribution. Laser Doppler Anemometry is used to measure the zeta potential, which is an indicator of the surface charge and colloidal stability.
-
Methodology:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument at 25°C.
-
Perform the measurement in triplicate and report the mean ± standard deviation.
-
2.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)
-
Principle: This method involves separating the free, un-entrapped drug from the SLNs and quantifying the drug concentration in both fractions.
-
Methodology:
-
Place a known amount of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles).
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 15-30 minutes. The SLNs will be retained on the filter, and the aqueous phase containing the free drug will pass through as the filtrate.
-
Collect the filtrate and measure the concentration of the free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
2.2.3. Morphological Analysis by Transmission Electron Microscopy (TEM)
-
Principle: TEM provides direct visualization of the nanoparticles, revealing their size, shape, and surface morphology.
-
Methodology:
-
Dilute the SLN dispersion with purified water.
-
Place a drop of the diluted dispersion onto a carbon-coated copper grid.
-
Allow the sample to air-dry.
-
If necessary, negatively stain the sample with a drop of 2% phosphotungstic acid for contrast and allow it to dry.
-
Observe the grid under a transmission electron microscope at an appropriate magnification.
-
2.2.4. Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Principle: DSC is used to analyze the thermal behavior of the SLNs. It can confirm the solid state of the lipid core and provide insights into the crystallinity and potential drug-lipid interactions.
-
Methodology:
-
Lyophilize the SLN dispersion to obtain a dry powder.
-
Accurately weigh 3-5 mg of the lyophilized SLNs, the bulk this compound, the pure drug, and a physical mixture of the drug and lipid into separate aluminum pans.
-
Seal the pans and perform the DSC analysis under a nitrogen purge.
-
Heat the samples at a controlled rate (e.g., 10°C/min) over a suitable temperature range (e.g., 25°C to 100°C).
-
Compare the thermograms of the different samples. A shift or broadening of the lipid's melting peak in the SLN sample can indicate nanoparticle formation and drug incorporation.
-
Data Presentation: Expected Formulation Outcomes
The following table summarizes hypothetical but realistic data for an optimized this compound SLN formulation encapsulating a model lipophilic drug.
| Formulation Parameter | Value | SLN Characteristic | Result |
| Lipid (this compound) | 5% (w/v) | Particle Size (Z-average) | 180 ± 5 nm |
| Drug (e.g., Curcumin) | 0.5% (w/v) | Polydispersity Index (PDI) | 0.21 ± 0.02 |
| Surfactant (Tween® 80) | 2.5% (w/v) | Zeta Potential | -25 ± 2 mV |
| Homogenization Pressure | 1000 bar | Entrapment Efficiency (EE) | 92 ± 3 % |
| Homogenization Cycles | 5 | Drug Loading (DL) | 8.9 ± 0.5 % |
Visualizations
Experimental Workflow
Caption: Workflow for SLN preparation and characterization.
Formulation Variables and Their Impact
Caption: Impact of variables on SLN properties.
Cellular Uptake of SLNs
References
Application Notes and Protocols: Stearyl Myristate for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl myristate, a long-chain fatty acid ester, presents potential as an organic phase change material (PCM) for thermal energy storage (TES) applications. Organic PCMs are characterized by their ability to store and release large amounts of latent heat at a nearly constant temperature during their solid-liquid phase transition. This property makes them suitable for a variety of applications, including passive temperature regulation in buildings, thermal management of electronics, and controlled temperature shipping of sensitive materials such as pharmaceuticals.
Thermophysical Properties
Precise experimental data for the thermophysical properties of this compound (CAS: 3234-81-9, Molecular Formula: C32H64O2) as a PCM is limited. However, we can infer an expected range of properties based on similar long-chain esters and its constituent fatty acid and alcohol. For comparison, data for related and commonly used organic PCMs are presented below. It is crucial for researchers to experimentally verify the properties of their specific this compound sample.
Table 1: Thermophysical Properties of this compound and Related Organic PCMs
| Property | This compound (Estimated) | Myristyl Myristate | Myristic Acid | Stearyl Alcohol | Paraffin Wax |
| Melting Point (°C) | 40 - 60 | ~38 - 55[1][2] | 54.4 | 59.4 | 46 - 68 |
| Latent Heat of Fusion (J/g) | 150 - 200 | Not Available | ~199 | ~240[3] | 150 - 240 |
| Thermal Conductivity (W/m·K) | ~0.15 - 0.30 | Not Available | ~0.33 (solid) | Not Available | ~0.21-0.24 (solid)[4] |
| Specific Heat Capacity (J/g·K) | ~2.0 - 2.5 | Not Available | 1.60 (solid)[5] | Not Available | ~2.1 (solid), ~2.9 (liquid) |
| Molecular Weight ( g/mol ) | 480.85 | 452.8 | 228.37 | 270.5 | Variable |
Note: The properties for this compound are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of Phase Transition Temperature and Latent Heat of Fusion by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for characterizing the melting temperature and latent heat of fusion of this compound using a heat-flux DSC instrument.
Materials and Equipment:
-
This compound sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan with an aluminum lid.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas flow rate to a constant value, typically 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 20°C).
-
Hold isothermally for 5 minutes to ensure thermal equilibrium.
-
Heat the sample at a constant rate of 5-10 K/min to a temperature at least 20°C above the completion of melting (e.g., 80°C).
-
Hold isothermally for 5 minutes.
-
Cool the sample at a constant rate of 5-10 K/min back to the starting temperature.
-
A second heating scan is often performed to erase the sample's prior thermal history and obtain more reproducible results.
-
-
Data Analysis:
-
From the heating curve of the DSC thermogram, determine the onset temperature, which is typically taken as the melting point.
-
Integrate the area of the melting peak to determine the latent heat of fusion (in J/g).
-
Figure 1: Experimental Workflow for DSC Analysis
Caption: Workflow for determining thermal properties of this compound using DSC.
Protocol 2: Measurement of Thermal Conductivity using the Transient Hot Wire Method
This protocol describes the measurement of the thermal conductivity of this compound in both its solid and liquid states.
Materials and Equipment:
-
Transient Hot Wire (THW) thermal conductivity analyzer
-
Sample cell suitable for solids and liquids
-
Temperature-controlled bath or chamber
-
This compound sample
Procedure:
-
Instrument Calibration:
-
Calibrate the THW instrument according to the manufacturer's instructions using a standard reference material with known thermal conductivity.
-
-
Sample Preparation (Solid Phase):
-
Melt the this compound sample at a temperature approximately 10°C above its melting point.
-
Carefully pour the molten sample into the measurement cell, ensuring the hot wire sensor is fully immersed and there are no air bubbles.
-
Allow the sample to slowly cool and solidify completely at a controlled temperature below its freezing point.
-
-
Sample Preparation (Liquid Phase):
-
Place the solid this compound in the measurement cell and heat it to the desired measurement temperature above its melting point within the temperature-controlled chamber. Ensure the sample is fully molten.
-
-
Measurement:
-
Set the desired measurement temperature using the temperature controller.
-
Allow the sample to reach thermal equilibrium at the set temperature.
-
Perform the thermal conductivity measurement according to the instrument's operating procedure. A short electrical pulse heats the wire, and the rate of temperature rise is used to calculate the thermal conductivity.
-
Repeat the measurement at multiple temperatures in both the solid and liquid phases to determine the temperature dependency of the thermal conductivity.
-
Figure 2: Logical Relationship of PCM Properties for TES
Caption: Key properties of this compound influencing its TES performance.
Applications in Thermal Energy Storage
This compound, as a potential organic PCM, can be utilized in various thermal energy storage applications:
-
Building Materials: Incorporation into plasterboard, concrete, or insulation to passively regulate indoor temperatures and reduce heating and cooling loads.
-
Electronics Cooling: Integrated into heat sinks or enclosures to absorb transient heat loads and maintain optimal operating temperatures for electronic components.
-
Pharmaceutical and Cold Chain Logistics: Used in packaging and containers to maintain a stable temperature for temperature-sensitive drugs and biologics during transport and storage.
-
Solar Thermal Systems: As a storage medium for low-temperature solar energy applications, such as solar water heating.
Conclusion
This compound holds promise as a phase change material for thermal energy storage, particularly for applications requiring a melting temperature in the range of 40-60°C. While direct thermophysical data is sparse, the protocols provided herein offer a clear pathway for researchers to characterize this material. Experimental determination of its melting point, latent heat of fusion, and thermal conductivity is essential for its successful implementation in any thermal energy storage system. Further research into its long-term thermal stability and compatibility with containment materials is also recommended.
References
Application of Stearyl Myristate in Controlled-Release Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl myristate, the ester of stearyl alcohol and myristic acid, is a waxy, lipid-based excipient with significant potential in the development of controlled-release drug delivery systems. Its hydrophobic nature, biocompatibility, and solid-state at room temperature make it an excellent candidate for creating matrices that can encapsulate therapeutic agents and modulate their release over an extended period. This document provides an overview of its application, relevant data from similar lipid-based systems, and detailed protocols for the formulation and evaluation of this compound-based drug delivery vehicles.
Physicochemical Properties and Rationale for Use
This compound's utility in controlled-release formulations stems from its key properties:
-
Lipophilicity: Its long alkyl chains create a non-polar environment, ideal for encapsulating hydrophobic drugs and protecting them from degradation.
-
Solid Lipid Matrix: It can be formulated into solid lipid nanoparticles (SLNs) and microparticles, which provide a solid barrier to control drug diffusion.
-
Biocompatibility: As a lipid ester, it is generally recognized as safe (GRAS) and is metabolized by the body.[1]
-
Sustained Release: The slow erosion and degradation of the lipid matrix in physiological environments lead to a prolonged drug release profile.
Data Presentation: Performance of Lipid-Based Nanoparticles
While specific quantitative data for this compound is not extensively published, the following tables summarize typical performance characteristics of nanoparticles formulated with similar solid lipids like stearic acid and myristyl myristate. This data serves as a benchmark for researchers developing this compound-based formulations.
Table 1: Formulation Parameters of Solid Lipid Nanoparticles (SLNs)
| Lipid Matrix | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Stearic Acid | Salicylic Acid | 200 - 400 | 0.2 - 0.4 | 60 - 85 |
| Myristyl Myristate | Dibucaine | ~200 | N/A | >90%[2] |
| Cetyl Palmitate | Dibucaine | ~200 | N/A | >90%[2] |
| Stearic Acid-Oleic Acid | Salicylic Acid | 150 - 300 | 0.25 - 0.35 | 75 - 90[3][4] |
Table 2: In Vitro Drug Release Characteristics from Lipid Microparticles
| Lipid Matrix | Drug | Time for 50% Release (T50) | Release Mechanism |
| Stearic Acid | Ibuprofen | Variable (pH-dependent) | Diffusion/Erosion |
| Ethylcellulose/Stearic Acid Coat | Tamoxifen Citrate | 7.33 hours | Diffusion Controlled |
| Glyceryl Palmitostearate | Etodolac | > 6 hours | Anomalous (non-Fickian) Transport |
Experimental Protocols
The following are detailed methodologies for the preparation and evaluation of this compound-based controlled-release drug delivery systems.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Melt Emulsification and Ultrasonication
This method is suitable for encapsulating thermolabile drugs and avoids the use of harsh organic solvents.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
Equipment:
-
Water bath or heating mantle
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase: Weigh the required amount of this compound and the lipophilic API. Melt them together in a beaker at a temperature approximately 5-10°C above the melting point of this compound.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization for 5-10 minutes to form a pre-emulsion.
-
Ultrasonication: Immediately sonicate the pre-emulsion using a probe sonicator. The sonication time and amplitude will need to be optimized to achieve the desired particle size.
-
Cooling and Solidification: Transfer the resulting nanoemulsion to an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
Purification (Optional): The SLN dispersion can be centrifuged or dialyzed to remove any unencapsulated drug.
Protocol 2: In Vitro Drug Release Study using a Dialysis Bag Method
This protocol is a common method for assessing the release profile of a drug from a nanoparticle formulation.
Materials:
-
Drug-loaded this compound SLN dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Magnetic stirrer and stir bars
-
Beakers or flasks
-
Syringes and needles
Equipment:
-
Shaking incubator or water bath maintained at 37°C
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of Dialysis Bags: Cut the dialysis membrane into appropriate lengths and hydrate them in the release medium (PBS) as per the manufacturer's instructions.
-
Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the drug-loaded SLN dispersion into a pre-hydrated dialysis bag and securely seal both ends.
-
Initiation of Release Study: Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL of PBS, pH 7.4). The volume should be sufficient to ensure sink conditions.
-
Incubation: Place the beaker in a shaking incubator or water bath set at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
The following diagrams illustrate key workflows and concepts in the application of this compound for controlled-release drug delivery.
Caption: Workflow for the preparation and characterization of this compound SLNs.
Caption: Factors influencing drug release from a this compound matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Controlled Release of Salicylic Acid Loaded Stearic Acid-Oleic Acid Nanoparticles in Cream for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulation of Topical Creams with Stearyl Myristate for Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl myristate, the ester of stearyl alcohol and myristic acid, is a widely utilized emollient in topical formulations designed to enhance skin hydration. Its primary mechanism of action involves forming a semi-occlusive lipid film on the stratum corneum, the outermost layer of the skin. This film effectively reduces transepidermal water loss (TEWL), a key factor in maintaining skin hydration, and imparts a smooth, soft feel to the skin. Beyond its emollient properties, this compound also functions as a texture enhancer and stabilizer in cream formulations. Recommended concentrations in cosmetic and topical products typically range from 1% to 10%.
This document provides detailed application notes and experimental protocols for the formulation and evaluation of topical creams containing this compound for skin hydration. It is intended to guide researchers, scientists, and drug development professionals in creating stable and efficacious moisturizing products.
Formulation Strategies
The formulation of a topical cream with this compound involves the careful selection of ingredients to create a stable oil-in-water (O/W) or water-in-oil (W/O) emulsion. The choice between these emulsion types depends on the desired sensory properties and the target skin type.
Key Formulation Components:
-
Oil Phase: Includes this compound as the primary emollient, along with other lipids, esters, and oils to achieve the desired texture and skin feel.
-
Water Phase: Typically consists of purified water and water-soluble ingredients such as humectants and viscosity modifiers.
-
Emulsifiers: Essential for stabilizing the emulsion by reducing the interfacial tension between the oil and water phases.
-
Humectants: Ingredients like glycerin or hyaluronic acid that attract and retain moisture in the skin.
-
Thickeners and Stabilizers: Polymers and waxes that control the viscosity and improve the long-term stability of the cream.
-
Preservatives: Necessary to prevent microbial growth and ensure product safety.
-
Active Ingredients: Optional components to provide additional skin benefits.
A critical aspect of formulation is ensuring the stability of the final product under various storage conditions. This involves a comprehensive stability testing program to evaluate physical, chemical, and microbiological parameters over time.
Data Presentation: Efficacy of Emollient Creams on Skin Hydration
Table 1: Effect of Emollient Cream on Transepidermal Water Loss (TEWL)
| Time Point | Baseline TEWL (g/m²/h) | Post-Treatment TEWL (g/m²/h) | Percentage Decrease in TEWL |
| 24 Hours | 25.2 ± 1.1 | 18.9 ± 1.2 | 25% |
| 7 Days | 25.2 ± 1.1 | 15.1 ± 1.0 | 40% |
| 21 Days | 25.2 ± 1.1 | 12.0 ± 1.3 | 52% |
Data adapted from a study on a novel emollient cream for atopic dermatitis signs and symptoms. The improvements were significant within 24 hours of treatment initiation (p<0.001).[1]
Table 2: Effect of Emollient Cream on Skin Hydration (Corneometry)
| Time Point | Baseline Corneometry (Arbitrary Units) | Post-Treatment Corneometry (Arbitrary Units) | Percentage Increase in Hydration |
| 24 Hours | 13.1 ± 1.0 | 20.3 ± 1.8 | 55% |
| 7 Days | 13.1 ± 1.0 | 24.9 ± 2.1 | 90% |
| 21 Days | 13.1 ± 1.0 | 27.7 ± 2.5 | 115% |
Data adapted from the same study on a novel emollient cream. The increases in skin moisture were significant within 24 hours (p<0.001).[1]
Experimental Protocols
Protocol 1: Formulation of a Topical Cream with this compound (Oil-in-Water Emulsion)
1. Materials and Equipment:
- Beakers
- Homogenizer/High-shear mixer
- Water bath
- Stirring apparatus
- pH meter
- Viscometer
- Microscope
2. Ingredients:
| Phase | Ingredient | Function | Concentration (%) |
| A (Oil Phase) | This compound | Emollient | 5.0 |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 3.0 | |
| Glyceryl Stearate | Emulsifier | 2.0 | |
| Caprylic/Capric Triglyceride | Emollient | 4.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener | 0.3 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance (optional) | Fragrance | 0.1 | |
| Citric Acid/Sodium Hydroxide | pH adjuster | q.s. |
3. Procedure:
- In a beaker, combine all ingredients of the Oil Phase (Phase A) and heat to 70-75°C in a water bath until all components are melted and uniform.
- In a separate beaker, combine the ingredients of the Water Phase (Phase B). Heat to 70-75°C while stirring until the xanthan gum is fully hydrated.
- Slowly add the Oil Phase to the Water Phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.
- Begin cooling the emulsion while stirring gently.
- When the temperature reaches below 40°C, add the ingredients of the Cool-down Phase (Phase C) one by one with gentle mixing.
- Adjust the pH to the desired range (typically 5.0-6.0) using citric acid or sodium hydroxide.
- Continue stirring until the cream has cooled to room temperature.
- Perform quality control tests including pH, viscosity, and microscopic evaluation of the emulsion.
Protocol 2: Evaluation of Skin Hydration - Transepidermal Water Loss (TEWL)
1. Objective: To measure the rate of water evaporation from the skin surface as an indicator of skin barrier function.
2. Instrument: Tewameter® or similar open-chamber evaporimeter.
3. Procedure:
- Acclimatization: Subjects should acclimatize for at least 20-30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%).
- Baseline Measurement: Define the test areas on the volar forearm. Take at least three baseline TEWL readings from each test site before product application.
- Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test cream to the designated test area. A control area should be left untreated.
- Post-Application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
- Data Analysis: Calculate the mean TEWL values for each time point and compare them to the baseline and control values. A decrease in TEWL indicates an improvement in skin barrier function.
Protocol 3: Evaluation of Skin Hydration - Corneometry
1. Objective: To measure the hydration level of the stratum corneum based on its electrical capacitance.
2. Instrument: Corneometer® or similar capacitance-measuring device.
3. Procedure:
- Acclimatization: Subjects should follow the same acclimatization protocol as for TEWL measurements.
- Baseline Measurement: Take at least three baseline corneometry readings from each test site on the volar forearm.
- Product Application: Apply a standardized amount of the test cream to the designated test area. An untreated control site should be maintained.
- Post-Application Measurements: Measure skin hydration at the same time points as the TEWL measurements.
- Data Analysis: Calculate the mean corneometry values for each time point. An increase in the arbitrary units indicates an improvement in skin hydration.
Protocol 4: Stability Testing of Topical Cream
1. Objective: To evaluate the physical, chemical, and microbiological stability of the cream under various storage conditions.
2. Procedure:
- Sample Preparation: Package the cream in its final intended packaging.
- Storage Conditions: Store samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH). Include freeze-thaw cycles.
- Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, 6, 12, 24 months).
- Parameters to Evaluate:
- Physical: Appearance, color, odor, phase separation, viscosity, pH.
- Chemical: Assay of active ingredients (if any), degradation products.
- Microbiological: Microbial limits testing.
Visualization of Mechanisms and Workflows
Caption: Workflow for Topical Cream Formulation and Evaluation.
Caption: Mechanism of Action for this compound in Skin Hydration.
Signaling Pathways in Skin Hydration
The primary mechanism of this compound in promoting skin hydration is through its occlusive properties, which physically prevent water loss. However, emerging research suggests that certain lipid components of emollients may also have biological effects on the skin barrier. Fatty acids, such as the myristic acid component of this compound, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α, which are nuclear receptors expressed in keratinocytes.
Activation of PPAR-α has been shown to upregulate the expression of genes involved in the synthesis of key epidermal lipids, including ceramides, and essential barrier proteins like filaggrin and loricrin. This leads to an improvement in the structural integrity and function of the stratum corneum, further enhancing its ability to retain moisture. While the direct activation of PPAR-α by topically applied this compound requires further investigation, this pathway presents a plausible molecular mechanism contributing to its long-term benefits on skin hydration and barrier function.
References
Utilizing Stearyl Myristate as a Lubricant in Tablet Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl myristate is a long-chain fatty acid ester, specifically the ester of stearyl alcohol and myristic acid. In the context of pharmaceutical tablet manufacturing, it holds potential as a hydrophobic lubricant, a critical excipient for ensuring smooth and efficient tableting operations. Lubricants are essential for reducing the friction between the tablet surface and the die wall during ejection, preventing sticking to punches, and improving powder flow. While magnesium stearate and sodium stearyl fumarate are the most commonly used lubricants, exploring alternatives like this compound is valuable for formulations where the properties of these standard lubricants may be suboptimal.
This document provides detailed application notes and experimental protocols for evaluating this compound as a lubricant in tablet manufacturing, particularly for direct compression formulations. Due to limited direct experimental data on this compound, the information presented is based on the established characteristics of chemically similar long-chain fatty acid esters and provides a robust framework for its systematic evaluation.
Potential Advantages of this compound:
-
Hydrophobicity: Similar to magnesium stearate, its hydrophobic nature can provide excellent lubrication at low concentrations.
-
Inertness: As a neutral ester, it may offer better compatibility with sensitive active pharmaceutical ingredients (APIs) compared to the metallic salt structure of magnesium stearate.
-
Boundary Lubrication: It is expected to function as a boundary lubricant, forming a thin film on the surfaces of the formulation particles and the tooling.[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Octadecyl tetradecanoate | [2] |
| CAS Number | 3234-81-9 | [3] |
| Molecular Formula | C₃₂H₆₄O₂ | [2] |
| Molecular Weight | 480.85 g/mol | [3] |
| Physical Form | Solid | |
| Purity | >99% (typical for commercial grades) | |
| Storage | Room temperature |
Predicted Performance and Comparison
The following table summarizes the predicted performance of this compound in comparison to the widely used lubricants, magnesium stearate and sodium stearyl fumarate. These predictions are based on the general behavior of hydrophobic, fatty acid ester lubricants.
| Parameter | This compound (Predicted) | Magnesium Stearate (Established) | Sodium Stearyl Fumarate (Established) |
| Lubrication Efficacy | High | Very High | High |
| Impact on Hardness | Moderate reduction | Significant reduction, especially with increased blending time | Minimal to moderate reduction |
| Ejection Force | Low | Very Low | Low |
| Disintegration Time | May increase due to hydrophobicity | Can significantly increase disintegration and dissolution times | Less impact on disintegration and dissolution due to higher hydrophilicity compared to Mg Stearate. |
| Blending Sensitivity | Potentially sensitive to over-blending, leading to reduced tablet hardness and longer disintegration | Highly sensitive to over-blending | Less sensitive to over-blending |
| API Compatibility | Generally good due to its inert ester structure | Can have incompatibilities with certain APIs | Generally good compatibility |
Experimental Protocols
The following protocols are designed for the systematic evaluation of this compound as a lubricant in a direct compression tablet formulation.
Protocol 1: Determination of Optimal Lubricant Concentration
Objective: To determine the optimal concentration of this compound required for effective lubrication without significantly compromising tablet quality.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Directly compressible filler/binder (e.g., microcrystalline cellulose, lactose)
-
Disintegrant (e.g., croscarmellose sodium)
-
This compound
-
Magnesium stearate (as a control)
-
V-blender or other suitable powder blender
-
Instrumented tablet press
-
Tablet hardness tester
-
Friability tester
-
Disintegration apparatus
Methodology:
-
Formulation Preparation: Prepare a base blend of the API, filler, and disintegrant.
-
Lubricant Addition:
-
Divide the base blend into multiple batches.
-
To each batch, add a different concentration of this compound (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
-
Prepare a control batch with an optimized concentration of magnesium stearate (e.g., 0.5% w/w).
-
-
Blending: Blend each batch for a standardized time (e.g., 3-5 minutes) at a fixed speed.
-
Tableting: Compress tablets of a defined weight and target hardness on an instrumented tablet press. Record the compression and ejection forces for each tablet.
-
Tablet Characterization:
-
Hardness: Measure the breaking force of at least 10 tablets from each batch.
-
Friability: Determine the weight loss of a specified number of tablets after tumbling in a friabilator.
-
Disintegration Time: Measure the time required for tablets to disintegrate in a specified medium according to pharmacopeial standards.
-
Protocol 2: Evaluation of Blending Time Sensitivity
Objective: To assess the impact of blending time on the lubricating efficiency of this compound and its effect on tablet properties.
Materials and Equipment: As per Protocol 1.
Methodology:
-
Formulation Preparation: Prepare a powder blend with the optimal concentration of this compound determined in Protocol 1.
-
Variable Blending:
-
Divide the blend into several batches.
-
Blend each batch for different durations (e.g., 2, 5, 10, 15, and 20 minutes).
-
-
Tableting and Characterization: Compress tablets from each batch and evaluate their hardness, friability, and disintegration time as described in Protocol 1.
Protocol 3: Impact on Drug Dissolution
Objective: To determine the effect of this compound on the in-vitro dissolution profile of the API from the tablet.
Materials and Equipment:
-
Tablets prepared with the optimal concentration of this compound (from Protocol 1).
-
Control tablets prepared with magnesium stearate.
-
Dissolution testing apparatus (USP Apparatus 1 or 2).
-
Spectrophotometer or HPLC for drug analysis.
Methodology:
-
Perform dissolution testing on tablets containing this compound and the control tablets according to the relevant pharmacopeial method for the specific API.
-
Collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the drug concentration in each sample and calculate the percentage of drug released over time.
-
Compare the dissolution profiles of tablets with this compound to the control tablets.
Visualizations
Caption: Experimental workflow for the evaluation of a new tablet lubricant.
Caption: Decision logic for selecting a pharmaceutical tablet lubricant.
Conclusion
This compound presents a viable, yet under-explored, alternative to conventional lubricants in tablet manufacturing. Its hydrophobic, non-ionic ester structure suggests it may offer excellent lubrication with potentially improved API compatibility compared to metallic stearates. The provided protocols offer a comprehensive framework for researchers and formulation scientists to systematically evaluate the performance of this compound, determine its optimal use levels, and understand its impact on the critical quality attributes of the final tablet dosage form. Through rigorous evaluation, the suitability of this compound for specific formulations can be confidently established.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Stearyl Myristate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of stearyl myristate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
Low yields in the esterification of myristic acid with stearyl alcohol can stem from several factors. The most common issues are related to suboptimal reaction conditions, the presence of water, and improper reactant ratios.
-
Incomplete Reaction: Esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to remove water as it forms.[1]
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. For enzymatic catalysis, temperatures are typically in the range of 40-70°C.[2] For chemical catalysis (e.g., using acid catalysts), higher temperatures may be required. However, excessively high temperatures can lead to side reactions and degradation of the product.
-
Incorrect Molar Ratio: While a 1:1 stoichiometric ratio of myristic acid to stearyl alcohol is the theoretical minimum, using an excess of the alcohol can shift the equilibrium towards the formation of the ester, thereby increasing the yield.[2]
-
Catalyst Inactivity: The catalyst, whether an enzyme or a chemical, may be inactive or used in an insufficient amount. Ensure the catalyst is properly stored and handled. For chemical catalysts like p-toluenesulfonic acid or sulfuric acid, ensure they have not been deactivated by moisture.
Q2: My final product is discolored. What is the likely cause and how can I prevent it?
Discoloration of the final this compound product often indicates the presence of impurities, which can arise from side reactions or the degradation of reactants or products.
-
High Reaction Temperatures: Operating at excessively high temperatures can lead to the thermal degradation of the reactants or the final ester product, resulting in colored byproducts.
-
Catalyst-Induced Side Reactions: Strong acid catalysts, if used at high concentrations or temperatures, can promote side reactions such as etherification of the stearyl alcohol or dehydration, which may produce colored impurities.[3]
-
Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen), oxidation of the fatty acids or alcohols can occur, leading to discoloration.
To prevent discoloration, it is recommended to optimize the reaction temperature, use the minimum effective amount of catalyst, and perform the reaction under an inert atmosphere.
Q3: I am observing the presence of unreacted starting materials in my final product. How can I improve the conversion rate?
The presence of unreacted myristic acid and stearyl alcohol is a clear indicator of an incomplete reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to reach equilibrium or completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
Water Removal: As mentioned, water is a byproduct of the esterification reaction. Its presence can inhibit the forward reaction. Employing methods to remove water, such as a Dean-Stark apparatus or the use of molecular sieves, can significantly improve conversion.[1]
-
Catalyst Loading: The concentration of the catalyst can impact the reaction rate. For enzymatic synthesis, increasing the enzyme loading can increase the conversion rate up to a certain point. For acid-catalyzed reactions, a higher catalyst concentration can also increase the rate, but care must be taken to avoid side reactions.
Q4: What are the common impurities I should be looking for in my this compound product?
Besides unreacted starting materials, other impurities may be present in the final product.
-
Myristyl Myristate and Stearyl Stearate: If the starting myristic acid or stearyl alcohol are not pure, you may have the formation of other esters.
-
Ether Byproducts: In acid-catalyzed reactions, the self-condensation of stearyl alcohol can lead to the formation of di-stearyl ether.
-
Residual Catalyst: Depending on the work-up procedure, residual catalyst (e.g., acid or enzyme) may be present in the final product.
-
Solvent Residues: If the reaction is performed in a solvent, residual amounts may remain after purification.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for this compound synthesis?
Both chemical and enzymatic catalysts can be used for the synthesis of this compound.
-
Chemical Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts for esterification. Metal oxides have also been used as catalysts.
-
Enzymatic Catalysts: Lipases, particularly from Candida antarctica (e.g., Novozym 435), are commonly used for the enzymatic synthesis of esters. Enzymatic synthesis offers the advantages of milder reaction conditions and higher specificity, which can lead to a purer product with fewer side reactions.
Q2: What is the optimal molar ratio of myristic acid to stearyl alcohol?
While the stoichiometric ratio is 1:1, it is often beneficial to use an excess of one of the reactants to drive the reaction to completion. In many esterification reactions, an excess of the alcohol is used. Ratios from 1:1 to 1:6 (acid to alcohol) have been explored in similar ester syntheses to find the optimal conversion.
Q3: How can I monitor the progress of the reaction?
Several analytical techniques can be used to monitor the progress of the esterification reaction:
-
Titration: The consumption of myristic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base solution.
-
Chromatography: Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.
Q4: What are the recommended purification methods for this compound?
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, catalyst, and any byproducts.
-
Neutralization and Washing: If an acid catalyst is used, the reaction mixture should first be neutralized with a weak base (e.g., sodium bicarbonate solution) and then washed with water to remove the salt and any water-soluble impurities.
-
Distillation: Unreacted starting materials and volatile impurities can be removed by distillation, often under reduced pressure.
-
Crystallization: this compound is a waxy solid at room temperature. Crystallization from a suitable solvent can be an effective method for purification.
-
Filtration: If a solid catalyst is used, it can be removed by filtration at the end of the reaction.
Data Presentation
Table 1: Influence of Catalyst on Stearic Acid Esterification Yield
| Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 1:15:0.75 | 65 | Not Specified | 99 |
| p-Toluenesulfonic Acid | Not Specified | Elevated | 5 | High |
| Magnesium Oxide | 1:1.01-1.20 (weight ratio) | 150-240 | 5-10 | Not Specified |
| Candida antarctica Lipase | 1:1 | 60 | Not Specified | High Conversion |
Note: The data for sulfuric acid and p-toluenesulfonic acid are for the esterification of stearic acid with other alcohols, but the principles are applicable to this compound synthesis.The data for magnesium oxide is for stearyl stearate synthesis.Enzymatic synthesis data is for myristyl myristate.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (Adapted from Stearyl Stearate Synthesis)
This protocol is adapted from a procedure for the synthesis of stearyl stearate and can be used as a starting point for the synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine myristic acid (1 equivalent), stearyl alcohol (1-1.2 equivalents), and a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC or by collecting the water formed in a Dean-Stark trap.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).
Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on general procedures for enzymatic esterification.
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Reactant Preparation: In a temperature-controlled reaction vessel, combine equimolar amounts of myristic acid and stearyl alcohol. A solvent-free system can be used, or a non-polar organic solvent like hexane can be added.
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Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (typically 1-10% by weight of the substrates).
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Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) with constant agitation. The reaction can be carried out under vacuum to facilitate water removal.
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Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or by titrating the remaining free fatty acid.
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Purification: Once the desired conversion is achieved, remove the immobilized enzyme by filtration. The product can then be purified by distillation under reduced pressure to remove any unreacted starting materials.
Mandatory Visualization
Caption: Chemical synthesis workflow for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Purification challenges of stearyl myristate from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of stearyl myristate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are typically unreacted starting materials, namely stearic acid and myristyl alcohol.[1] Other potential impurities include residual catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[2][3], byproducts from side reactions, and esters formed from impurities present in the initial fatty acid and alcohol feedstocks.[1]
Q2: What is the melting point of pure this compound?
A2: Pure this compound is a white to yellow waxy solid with a melting point of approximately 38°C (100°F).[2] This physical property can be a useful indicator of purity; a broad or depressed melting point often suggests the presence of impurities.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for validating the purity of this compound. For routine quality control, HPLC is often suitable. GC-MS provides high sensitivity and specificity for identifying and quantifying trace impurities. Thin-layer chromatography (TLC) can also be used for rapid qualitative analysis of the reaction progress and purity of fractions.
Q4: Is this compound soluble in water?
A4: No, this compound is insoluble in water. It is soluble in various organic solvents such as acetone, chloroform, and mineral oil.
Troubleshooting Guides
Issue 1: Presence of Unreacted Stearic Acid
Symptom:
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The purified product has an acidic pH.
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Broad peak tailing during chromatographic analysis.
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Lower than expected melting point of the final product.
Possible Cause:
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Incomplete esterification reaction.
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Ineffective removal of acidic catalyst and unreacted stearic acid during workup.
Troubleshooting Steps:
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Neutralization Wash: Wash the crude product solution with a mild aqueous base, such as 5% sodium bicarbonate or sodium carbonate solution, to neutralize and remove unreacted stearic acid and the acid catalyst. This is typically performed in a separatory funnel.
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Solvent Extraction: After the base wash, perform several washes with deionized water to remove any remaining salts and water-soluble impurities.
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Column Chromatography: If fatty acid contamination persists, column chromatography on silica gel can be an effective purification step. This compound is less polar than stearic acid and will elute first.
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Recrystallization: Recrystallization can also be employed to separate the ester from the more polar stearic acid.
Issue 2: Presence of Unreacted Myristyl Alcohol
Symptom:
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An additional spot is observed on a TLC plate that is more polar than the product spot.
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An extra peak corresponding to the alcohol is seen in GC or HPLC analysis.
Possible Cause:
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Use of a large excess of the alcohol in the esterification reaction.
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Incomplete reaction or inefficient removal of the excess alcohol.
Troubleshooting Steps:
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Vacuum Distillation: If the unreacted alcohol is the main impurity, it can often be removed by vacuum distillation, as myristyl alcohol is more volatile than this compound.
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Column Chromatography: Silica gel column chromatography is effective for separating the less polar this compound from the more polar myristyl alcohol.
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Recrystallization: Careful selection of a recrystallization solvent can lead to the selective precipitation of this compound, leaving the more soluble myristyl alcohol in the mother liquor.
Issue 3: Poor Separation During Column Chromatography
Symptom:
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Co-elution of the product with impurities.
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Broad, overlapping peaks in the collected fractions.
Possible Cause:
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Inappropriate solvent system (mobile phase).
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Column overloading.
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Poorly packed column.
Troubleshooting Steps:
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Optimize the Mobile Phase: Use a less polar solvent system to increase the separation between the non-polar this compound and more polar impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve resolution.
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Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to poor separation. Reduce the amount of crude product loaded onto the column.
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Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |
| This compound | C₃₂H₆₄O₂ | 480.85 | ~38 | Insoluble |
| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | 69.6 | Insoluble |
| Myristyl Alcohol | C₁₄H₃₀O | 214.39 | 38 | Insoluble |
Table 2: Typical Chromatographic Conditions for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 or similar reverse-phase | Gradient of Acetonitrile and Ethyl Acetate | ELSD or MS |
| GC-MS | HP-5MS or FAME-specific column | Helium | Mass Spectrometer |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Acetone or a mixture of ethanol and water are common choices for long-chain esters.
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Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). This compound will travel down the column.
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate to the hexane) to elute more polar impurities like unreacted alcohols and fatty acids.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Overall Purification Workflow for this compound.
Caption: Troubleshooting Decision Tree for Purity Issues.
References
Technical Support Center: Stability of Stearyl Myristate in Cosmetic Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of stearyl myristate in cosmetic emulsions.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of cosmetic emulsions containing this compound.
Issue 1: Change in Emulsion Consistency (Thinning or Thickening)
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Question: My emulsion containing this compound has significantly decreased in viscosity over time. What could be the cause?
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Answer: A decrease in viscosity can be an indicator of ester hydrolysis. This compound can break down into myristic acid and stearyl alcohol, which may disrupt the emulsion structure. This is often accelerated by pH extremes (both acidic and alkaline) and elevated temperatures.[1] It is also crucial to ensure that any shear-sensitive polymers used as thickeners have not been irreversibly damaged during high-shear mixing.[2]
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Question: My cream has become grainy and appears waxy. What is the likely problem?
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Answer: This issue, sometimes referred to as "waxy water," can occur if the oil and water phases were not heated sufficiently above the melting point of all waxy components, including this compound, before emulsification.[3] If the waxes solidify prematurely, they cannot be properly incorporated into the emulsion's micelle structure, leading to a grainy texture and potential long-term instability.[3]
Issue 2: Phase Separation (Creaming or Coalescence)
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Question: I'm observing a layer of oil forming at the top of my emulsion (creaming). How can I prevent this?
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Answer: Creaming is an early sign of emulsion instability.[4] It can be caused by an insufficient concentration of emulsifier for the amount of oil, a significant change in pH that affects the functionality of the emulsifier, or large oil droplet sizes. Consider increasing the concentration of your emulsifier or adding stabilizing agents like gums or polymers. Also, ensure your mixing process achieves a small and uniform droplet size.
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Question: My emulsion has completely separated into oil and water layers. Is this reversible?
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Answer: Complete separation, or coalescence, is generally irreversible. It indicates a significant failure of the emulsifying system. The common causes are similar to creaming but more severe, including incorrect emulsifier type or concentration, extreme pH, or high temperatures that accelerate degradation of the emulsifier or this compound.
Issue 3: Changes in Odor and Appearance
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Question: My emulsion has developed an off-odor, sometimes described as rancid. What is happening?
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Answer: A rancid odor is a classic sign of oxidative degradation. Unsaturated fatty acids, which may be present as impurities or part of other ingredients, are particularly susceptible to oxidation, but all lipids can degrade. This process is accelerated by exposure to air (oxygen), light, and heat. The degradation products often include volatile aldehydes and ketones, which have unpleasant smells.
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Question: The color of my white emulsion has started to yellow. What could be the reason?
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Answer: Discoloration, particularly yellowing, is often a result of oxidation. It can also be caused by interactions between ingredients, the presence of metal ions which can catalyze oxidative reactions, or exposure to light. Adding a chelating agent can help if metal ion contamination is suspected.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in a cosmetic emulsion?
A1: The two primary degradation pathways for this compound are:
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Hydrolysis: The ester bond is cleaved by water, breaking down this compound into stearyl alcohol and myristic acid. This reaction is catalyzed by both acids and bases and is accelerated by heat.
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Oxidation: This involves a free-radical chain reaction that degrades the fatty acid portions of the molecule. It is initiated by factors like heat, light (UV radiation), and the presence of metal ions, and is propagated by oxygen. This can lead to rancidity.
Q2: How does pH affect the stability of this compound?
A2: The pH of the aqueous phase is a critical factor. This compound is most stable in a neutral to slightly acidic pH range. Both highly acidic and highly alkaline conditions significantly accelerate the rate of hydrolysis. It is advisable to formulate emulsions within a pH range of 5 to 7 for optimal long-term stability of the ester.
Q3: What is the impact of temperature on the degradation of this compound?
A3: Elevated temperatures increase the rate of both hydrolysis and oxidation. Therefore, it is crucial to avoid storing emulsions at high temperatures. During manufacturing, while heating is necessary to melt the waxy components, prolonged exposure to high temperatures should be minimized.
Q4: How can I prevent the degradation of this compound in my formulations?
A4: To enhance the stability of this compound, consider the following strategies:
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pH Control: Maintain the emulsion's pH in a stable range, typically between 5 and 7.
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Antioxidants: Incorporate antioxidants to inhibit oxidative degradation. Common choices for cosmetic formulations include tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), and ascorbyl palmitate.
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Chelating Agents: Add chelating agents like EDTA (ethylenediaminetetraacetic acid) and its salts to bind metal ions that can catalyze oxidation.
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Light Protection: Package the final product in opaque or UV-protective containers to prevent photo-oxidation.
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Minimize Headspace: Reduce the amount of air in the packaging to limit oxygen exposure.
Q5: What are the degradation products of this compound, and how can they be detected?
A5: The primary degradation products are stearyl alcohol and myristic acid from hydrolysis, and various smaller, volatile compounds (aldehydes, ketones) from oxidation. These can be detected and quantified using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Quantitative Analysis of Ester Degradation in an O/W Cream during Accelerated Stability Testing (40°C ± 2°C, 70% ± 5% RH)
This table presents data from a study on an anti-aging cream containing esters similar to this compound (isopropyl myristate and glyceryl monostearate). The data illustrates the percentage of the initial ester remaining over a 3-month period under accelerated stability conditions. This serves as a proxy for the expected degradation of this compound under similar stress conditions.
| Time (Months) | Average Isopropyl Myristate Remaining (%) | Average Glyceryl Monostearate Remaining (%) |
| 0 | 99.63 | 99.68 |
| 1 | 99.20 | 98.29 |
| 2 | 98.26 | 96.22 |
| 3 | 97.15 | 93.72 |
Data adapted from a study on an anti-aging cream with isopropyl myristate and glyceryl monostearate.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Cosmetic Emulsion Containing this compound
Objective: To evaluate the physical and chemical stability of the emulsion under accelerated conditions to predict its shelf life.
Methodology:
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Sample Preparation: Prepare three batches of the final formulation and package them in the intended commercial containers.
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Storage Conditions: Place the samples in a stability chamber under accelerated conditions, typically 40°C ± 2°C and 75% ± 5% Relative Humidity (RH). A control set of samples should be stored at room temperature (20-25°C).
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Testing Intervals: Evaluate the samples at specified time points, for example, at time zero, 1 month, 2 months, and 3 months.
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Parameters to Evaluate:
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Physical Stability:
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Organoleptic Properties: Assess color, odor, and appearance.
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Viscosity: Measure using a viscometer at a controlled temperature.
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pH: Measure the pH of the emulsion.
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Microscopic Examination: Observe droplet size and distribution to detect signs of coalescence or flocculation.
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Centrifugation Test: Centrifuge a sample at a specified speed and time (e.g., 3000 rpm for 30 minutes) to check for phase separation.
-
-
Chemical Stability:
-
Quantification of this compound: Determine the concentration of this compound at each time point using a validated analytical method (see Protocol 2). A significant decrease indicates degradation.
-
-
Protocol 2: Quantification of this compound and its Hydrolysis Products by HPLC
Objective: To quantify the amount of this compound, stearyl alcohol, and myristic acid in a cosmetic emulsion.
Methodology:
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Sample Preparation (Lipid Extraction):
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Accurately weigh a known amount of the emulsion (e.g., 1 gram).
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Perform a liquid-liquid extraction to separate the lipid components from the aqueous phase. A common method involves using a mixture of chloroform and methanol.
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The sample is mixed with the solvent system, vortexed, and then centrifuged to separate the layers.
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The organic layer containing the lipids is carefully collected.
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The solvent is evaporated under a stream of nitrogen to obtain the lipid extract.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable for separating these components.
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Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and water is often used.
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Detector: A UV detector can be used if the compounds have a chromophore, or more universally, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is effective for non-volatile lipids.
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Standard Preparation: Prepare standard solutions of this compound, stearyl alcohol, and myristic acid of known concentrations to create a calibration curve.
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Quantification: Inject the extracted sample and the standards into the HPLC system. The concentration of each component in the sample is determined by comparing its peak area to the calibration curve.
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Mandatory Visualization
Caption: Degradation pathways of this compound in cosmetic emulsions.
Caption: Workflow for accelerated stability testing of cosmetic emulsions.
Caption: A decision tree for troubleshooting common emulsion stability issues.
References
Technical Support Center: Troubleshooting Crystallization Issues of Stearyl Myristate in Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to address common crystallization issues encountered when formulating with stearyl myristate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
This compound is the ester of stearyl alcohol and myristic acid. It functions as an emollient, texture enhancer, and stabilizer in cosmetic and pharmaceutical formulations.[1][2] It provides a creamy consistency and a pleasant skin feel.
Q2: My formulation containing this compound has developed a grainy texture. What is the cause?
A grainy or gritty texture in formulations with this compound is typically due to its crystallization. This can be triggered by several factors:
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Temperature Fluctuations: Exposure to lower temperatures during storage or shipping can cause the this compound to solidify and form crystals.
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High Concentration: Exceeding the solubility limit of this compound in the formulation's oil phase at a given temperature is a primary cause.
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Inadequate Solvent System: The oil phase may not be a sufficiently strong solvent to keep the this compound fully dissolved, especially at cooler temperatures.
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Slow Cooling Rate: A slow cooling process during manufacturing can allow for the formation of large, noticeable crystals.
Q3: How can I prevent this compound from crystallizing in my formulation?
Preventing crystallization involves a multi-faceted approach focusing on formulation optimization and process control:
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Optimize the Oil Phase: Select a blend of oils and esters that provide good solvency for this compound.
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Incorporate Co-solvents: Adding co-solvents can increase the solubility of this compound in the oil phase.
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Utilize Crystallization Inhibitors: Certain ingredients can interfere with the crystal nucleation and growth process.[3][4][5]
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Control the Cooling Process: Rapid cooling of the formulation can help create smaller, less perceptible crystals.
Q4: What are some examples of suitable co-solvents and crystallization inhibitors for this compound?
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Co-solvents: Other cosmetic esters with good solvent properties, such as isopropyl myristate or caprylic/capric triglyceride, can be effective.
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Crystallization Inhibitors:
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Sorbitan Esters: Sorbitan tristearate has been shown to inhibit crystallization in oil-based formulations.
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Polyglycerol Esters: Polyglyceryl-3 stearate can improve the solubility of waxes and prevent recrystallization in emulsions.
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Q5: My this compound-based product appears hazy or cloudy. Is this related to crystallization?
Yes, haziness or cloudiness at temperatures below the melting point of this compound can be an early indicator of nucleation and the beginning of crystallization. This suggests that the this compound is starting to come out of solution.
Troubleshooting Guide
Issue 1: Grainy Texture or Solid Particles in the Formulation
This is the most common manifestation of this compound crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for grainy texture.
Corrective Actions:
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Confirmation: First, confirm that the particles are indeed crystals. This can be done using Polarized Light Microscopy (see Experimental Protocols). Crystalline materials will appear bright against a dark background under cross-polarized light.
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Formulation Modification:
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Increase Co-solvent: Incrementally increase the concentration of a good solvent for this compound, such as isopropyl palmitate or caprylic/capric triglyceride.
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Add a Crystallization Inhibitor: Introduce a crystallization inhibitor like sorbitan tristearate or polyglyceryl-3 stearate into the oil phase.
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Alter the Oil Phase: Partially replace a portion of the primary oil with an oil that has a higher solvent capacity for this compound.
-
-
Process Optimization:
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Rapid Cooling: After the heating step in your manufacturing process, cool the formulation rapidly while stirring. An ice bath or a heat exchanger can be used. This "shock cooling" promotes the formation of numerous small crystals that are not perceptible as a grainy texture.
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Issue 2: Increased Viscosity or Solidification Over Time
This can occur as the crystal network grows and entraps the liquid phase of the formulation.
Troubleshooting Workflow:
References
Technical Support Center: Stabilizing Stearyl Myristate-Based Nanoemulsions
Welcome to the technical support center for the formulation and stabilization of stearyl myristate-based nanoemulsions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving stable and reproducible nanoemulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in creating stable nanoemulsions with this compound?
A1: this compound is a waxy solid at room temperature, which presents unique challenges compared to liquid oil-based nanoemulsions. The primary challenges include:
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High Melting Point: this compound requires heating for emulsification, and its solidification upon cooling can lead to particle growth, aggregation, and expulsion of the encapsulated drug.
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Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, is a significant cause of nanoemulsion instability.
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Surfactant Selection: Identifying the optimal surfactant or surfactant blend with the correct Hydrophile-Lipophile Balance (HLB) is crucial for stabilizing the solid lipid nanoparticles.
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Process Optimization: The parameters of the homogenization process, such as pressure, temperature, and number of cycles, must be carefully controlled to achieve a small and uniform particle size.
Q2: How do I select the appropriate surfactant and co-surfactant for my this compound nanoemulsion?
A2: The selection of surfactants and co-surfactants is critical for the stability of your nanoemulsion.
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HLB Value: For an oil-in-water (o/w) nanoemulsion, a surfactant or surfactant blend with a relatively high HLB value (typically >10) is required. The right blend of low and high HLB surfactants can lead to the formation of a stable nanoemulsion.[1]
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Surfactant Type: Non-ionic surfactants are often preferred due to their lower toxicity and reduced sensitivity to pH and ionic strength changes.[1] Commonly used non-ionic surfactants include polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80).
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Co-surfactants: Short-chain alcohols or glycols can be used as co-surfactants.[2] They play a crucial role in increasing the fluidity of the interface, adjusting the HLB value, and reducing interfacial tension.[2][3]
Q3: What is the importance of particle size and zeta potential in nanoemulsion stability?
A3: Both particle size and zeta potential are critical indicators of nanoemulsion stability.
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Particle Size: Smaller particle sizes (typically in the range of 20-200 nm) are generally associated with greater stability. A narrow particle size distribution, indicated by a low polydispersity index (PDI), is also desirable.
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Zeta Potential: This parameter measures the surface charge of the droplets. A high absolute zeta potential value (typically > |30| mV) indicates strong electrostatic repulsion between droplets, which helps to prevent aggregation and enhances stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation or Creaming | - Insufficient surfactant concentration.- Incorrect HLB value of the surfactant system.- Inadequate homogenization. | - Increase the concentration of the surfactant/co-surfactant mixture.- Adjust the HLB of the surfactant blend by combining high and low HLB surfactants.- Increase homogenization pressure, time, or number of cycles. |
| Increased Particle Size Over Time | - Ostwald ripening.- Coalescence due to insufficient stabilization. | - Add a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride) to the oil phase to inhibit Ostwald ripening.- Optimize the surfactant system to provide a more robust interfacial film.- Ensure the zeta potential is sufficiently high to prevent aggregation. |
| Crystal Growth and Drug Expulsion | - Polymorphic transitions of the solid lipid.- Incompatibility between the drug and the lipid matrix. | - Employ a mixture of lipids to create a less ordered crystalline structure.- Rapidly cool the nanoemulsion after homogenization to promote the formation of a stable polymorphic form.- Select a lipid in which the drug has good solubility. |
| High Polydispersity Index (PDI) | - Inefficient homogenization.- Non-uniform mixing of components. | - Optimize homogenization parameters (pressure, cycles).- Ensure thorough mixing of the oil and aqueous phases before homogenization.- Consider a two-step homogenization process (e.g., high-shear mixing followed by high-pressure homogenization). |
Data Presentation
Table 1: Example Formulation Parameters for a this compound-Based Nanoemulsion
| Component | Function | Example Concentration (% w/w) |
| This compound | Oil Phase (Solid Lipid) | 5 - 20 |
| Polysorbate 80 (Tween 80) | Surfactant (High HLB) | 2 - 5 |
| Sorbitan Oleate (Span 80) | Co-surfactant (Low HLB) | 0.5 - 2 |
| Glycerol | Co-surfactant/Cryoprotectant | 2 - 5 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Note: This is an illustrative example. The optimal concentrations will depend on the specific application and desired nanoemulsion characteristics.
Table 2: Influence of Homogenization Parameters on Particle Size and PDI
| Homogenization Pressure (bar) | Number of Cycles | Resulting Particle Size (nm) | Polydispersity Index (PDI) |
| 500 | 3 | ~250 | < 0.3 |
| 1000 | 3 | ~180 | < 0.2 |
| 1500 | 3 | ~150 | < 0.2 |
| 1000 | 5 | ~160 | < 0.15 |
| 1500 | 5 | ~130 | < 0.15 |
Data is representative and will vary based on the specific formulation.
Experimental Protocols
1. Preparation of this compound Nanoemulsion by Hot High-Pressure Homogenization
This protocol describes a common method for preparing solid lipid nanoemulsions.
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Materials: this compound, Polysorbate 80, Sorbitan 80, Glycerol, Purified water.
-
Procedure:
-
Lipid Phase Preparation: Weigh the required amount of this compound and heat it in a beaker to approximately 75-85°C (above its melting point) until a clear, homogenous lipid melt is obtained. If including a lipophilic active pharmaceutical ingredient (API), dissolve it in the molten lipid at this stage.
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Aqueous Phase Preparation: In a separate beaker, weigh the required amounts of Polysorbate 80, Sorbitan 80, and glycerol and dissolve them in purified water. Heat the aqueous phase to the same temperature as the lipid phase (75-85°C) under gentle magnetic stirring.
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Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase while continuously stirring with a high-shear homogenizer (e.g., at 5,000-8,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
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High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (typically 3-5). The optimal pressure and number of cycles should be determined for each formulation.
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Cooling and Solidification: Cool the resulting hot nanoemulsion to room temperature under gentle stirring. This allows the this compound droplets to solidify, forming solid lipid nanoparticles.
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Storage: Store the final nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability assessment.
-
2. Particle Size and Zeta Potential Analysis
-
Instrumentation: A dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
For particle size measurement, place the diluted sample in a cuvette and analyze using the DLS instrument. Record the Z-average particle size and the Polydispersity Index (PDI).
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For zeta potential measurement, inject the diluted sample into the specific measurement cell. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
-
3. Accelerated Stability Testing
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Purpose: To predict the long-term stability of the nanoemulsion in a shorter time frame.
-
Procedure:
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Divide the nanoemulsion into several aliquots and store them at different temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
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At predetermined time points (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze them for key parameters such as particle size, PDI, zeta potential, and drug content (if applicable).
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Significant changes in these parameters over time indicate potential instability.
-
Visualizations
Caption: Workflow for the preparation and characterization of this compound-based nanoemulsions.
Caption: Key factors influencing the stability of this compound-based nanoemulsions.
References
Technical Support Center: Overcoming Phase Separation in Stearyl Myristate Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming phase separation in emulsions containing stearyl myristate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in emulsions?
This compound is an ester of stearyl alcohol and myristic acid. In emulsions, it primarily functions as an emollient, providing a rich, lubricious feel to formulations. It can also contribute to the viscosity and stability of the emulsion.
Q2: What is the required Hydrophilic-Lipophilic Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with this compound?
To create a stable oil-in-water (O/W) emulsion with this compound, a required HLB of approximately 8.0 is recommended[1]. It is important to select an emulsifier or a blend of emulsifiers that provides this HLB value to ensure proper emulsification of the oil phase.
Q3: My O/W emulsion with this compound is showing signs of phase separation. What are the most common causes?
Phase separation in emulsions containing this compound can be attributed to several factors, including:
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Incorrect HLB of the emulsifier system: The HLB of your emulsifier blend does not match the required HLB of the oil phase.
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Insufficient emulsifier concentration: There is not enough emulsifier to adequately cover the surface of the oil droplets.
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Improper processing parameters: Issues with homogenization speed, duration, or temperature control during preparation can lead to instability.
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Inappropriate ingredient concentrations: The ratio of oil to water may be too high for the amount of emulsifier used.
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Temperature fluctuations during storage: Freeze-thaw cycles or high temperatures can disrupt the emulsion structure.
Troubleshooting Guide for Phase Separation
This guide addresses common issues encountered during the formulation of this compound emulsions.
| Observation/Symptom | Potential Cause | Recommended Solution |
| Creaming (A layer of concentrated emulsion forms at the top) | - Insufficient viscosity of the continuous phase.- Large oil droplet size.- Low emulsifier concentration. | - Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., xanthan gum, carbomer).- Optimize homogenization to reduce droplet size.- Increase the concentration of the emulsifier system. |
| Coalescence (Irreversible merging of oil droplets, leading to oil separation) | - Incorrect Hydrophilic-Lipophilic Balance (HLB).- Insufficient emulsifier concentration.- High storage temperatures. | - Adjust the HLB of your emulsifier blend to be closer to the required HLB of 8.0 for this compound.- Increase the total emulsifier concentration.- Store the emulsion at a controlled, cool temperature. |
| Flocculation (Clumping of oil droplets without merging) | - Suboptimal pH.- Presence of electrolytes disrupting the emulsifier film. | - Adjust the pH of the aqueous phase.- Evaluate the type and concentration of electrolytes in the formulation. |
| Immediate Phase Separation | - Incorrect emulsifier for an O/W emulsion (HLB is too low).- Grossly insufficient emulsifier concentration.- Inadequate homogenization. | - Ensure your emulsifier or emulsifier blend has a calculated HLB around 8.0.- Significantly increase the emulsifier concentration.- Ensure high-shear homogenization is applied for an adequate duration. |
Data Presentation
Table 1: Hypothetical Formulation Examples for a this compound (15% w/w) O/W Emulsion and Their Stability
| Formulation ID | Emulsifier System (w/w) | Calculated HLB | Homogenizer Speed (rpm) | Centrifugation Stability (3000 rpm, 30 min) | Freeze-Thaw Stability (3 cycles, -10°C to 25°C) |
| SM-1 | 3% Polysorbate 80 (HLB 15.0) | 15.0 | 5000 | Phase Separation | Phase Separation |
| SM-2 | 3% Sorbitan Oleate (HLB 4.3) | 4.3 | 5000 | Phase Separation | Phase Separation |
| SM-3 | 3% (Polysorbate 80 / Sorbitan Oleate) | 8.0 | 5000 | Stable | Stable |
| SM-4 | 5% (Polysorbate 80 / Sorbitan Oleate) | 8.0 | 5000 | Stable | Stable |
| SM-5 | 3% (Polysorbate 80 / Sorbitan Oleate) | 8.0 | 3000 | Creaming | Stable |
| SM-6 | 3% (Polysorbate 80 / Sorbitan Oleate) | 8.0 | 8000 | Stable | Stable |
Note: This table is for illustrative purposes to demonstrate the impact of HLB and emulsifier concentration on stability. The optimal emulsifier blend and concentration should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion
This protocol outlines a general method for preparing a stable O/W emulsion containing this compound.
Materials:
-
This compound
-
High HLB emulsifier (e.g., Polysorbate 80)
-
Low HLB emulsifier (e.g., Sorbitan Oleate)
-
Deionized Water
-
Preservative (e.g., Phenoxyethanol)
-
Thickening agent (optional, e.g., Xanthan Gum)
Procedure:
-
Oil Phase Preparation: In a heat-resistant beaker, combine this compound, the low HLB emulsifier, and any other oil-soluble ingredients. Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Aqueous Phase Preparation: In a separate heat-resistant beaker, combine deionized water, the high HLB emulsifier, and any other water-soluble ingredients. If using a thickening agent like xanthan gum, disperse it in glycerin before adding to the water to prevent clumping. Heat to 70-75°C with stirring until all solids are dissolved.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm).
-
Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion. The optimal speed and time should be determined experimentally.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools.
-
Addition of Heat-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.
-
Final Adjustments: Allow the emulsion to cool to room temperature. Check and adjust the pH if necessary.
Protocol 2: Accelerated Stability Testing via Centrifugation
This test helps to quickly predict creaming or coalescence.
Procedure:
-
Place approximately 10g of the emulsion in a centrifuge tube.
-
Place the tube in a centrifuge.
-
Centrifuge at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C or 40°C).
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or oil separation.
Protocol 3: Particle Size Analysis by Laser Diffraction
This protocol provides a general guideline for measuring the droplet size distribution of the emulsion.
Equipment:
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Horiba LA-960)
-
Liquid dispersion unit
Procedure:
-
Instrument Setup: Ensure the instrument is clean and has been blanked with deionized water.
-
Sample Preparation: Prepare a dilute suspension of the emulsion in deionized water. The concentration should be sufficient to achieve an appropriate obscuration level as recommended by the instrument manufacturer (typically 10-20%). Gentle inversion of the sample vial is usually sufficient to ensure homogeneity without causing droplet coalescence.
-
Measurement: Introduce the diluted sample into the liquid dispersion unit of the particle size analyzer.
-
Data Acquisition: Perform the measurement according to the instrument's standard operating procedure. Ensure that the refractive index of this compound (approximately 1.44) and the dispersant (water, 1.33) are correctly entered into the software.
-
Analysis: Analyze the resulting particle size distribution data, paying attention to the D(v,0.5) or median droplet size, and the span of the distribution as an indicator of uniformity.
Visualizations
Caption: Troubleshooting workflow for phase separation.
Caption: Experimental workflow for emulsion preparation.
References
Technical Support Center: Enhancing Drug Encapsulation in Stearyl Myristate SLNs
Welcome to the technical support center for formulating drug-loaded stearyl myristate Solid Lipid Nanoparticles (SLNs). This guide is designed for researchers, scientists, and drug development professionals to provide actionable advice and detailed protocols for optimizing your encapsulation efficiency and overall formulation quality.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for encapsulating a lipophilic drug in this compound SLNs?
A1: For lipophilic drugs, the high-pressure homogenization (HPH) technique, specifically the hot homogenization method, is a widely adopted and reliable approach for preparing this compound SLNs. This method is advantageous as it avoids the use of organic solvents and is scalable.[1][2] The process involves melting the this compound along with the active pharmaceutical ingredient (API), dispersing this hot lipid phase into a hot aqueous surfactant solution to form a pre-emulsion, and then subjecting this pre-emulsion to high-pressure homogenization. This reduces the droplet size to the nanometer range. As the resulting nanoemulsion cools, the lipid recrystallizes, entrapping the drug within the solid nanoparticle matrix.[1][3]
Q2: Which formulation variables have the most significant impact on the encapsulation efficiency (EE) of my drug in this compound SLNs?
A2: Several factors critically influence encapsulation efficiency. The most significant are:
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Drug Solubility in Lipid: The solubility of your drug in molten this compound is paramount. Higher solubility generally leads to higher encapsulation efficiency.[4]
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Drug-to-Lipid Ratio: Overloading the lipid matrix can cause the drug to be expelled as the lipid recrystallizes upon cooling. It is crucial to optimize this ratio.
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Lipid Concentration: The amount of this compound determines the total capacity of the formulation to hold the drug.
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Surfactant Type and Concentration: The choice of surfactant and its concentration are critical for forming stable nanoparticles and preventing drug leakage. A combination of surfactants can sometimes improve stability.
Q3: How do I measure the Encapsulation Efficiency (EE%) and Drug Loading (DL%)?
A3: Encapsulation efficiency and drug loading are determined by separating the unencapsulated (free) drug from the SLNs and quantifying it. A common method is ultrafiltration-centrifugation.
The formulas are:
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Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
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Drug Loading (DL%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
The amount of free drug is typically measured in the aqueous phase (filtrate) after separation using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.
Q4: What is a typical particle size range for SLNs, and why is it important?
A4: The particle size for SLNs generally ranges from 50 nm to 1000 nm. For formulations prepared by hot homogenization, it is common to achieve particle sizes between 150 nm and 500 nm. Particle size is a critical quality attribute as it influences the stability, drug release profile, and in vivo performance of the SLNs.
Q5: My SLN dispersion is unstable and aggregates over time. What should I do?
A5: Aggregation is often due to insufficient surface stabilization. To improve stability, you can:
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Optimize Surfactant Concentration: Increasing the surfactant concentration can provide better surface coverage and prevent aggregation.
-
Measure Zeta Potential: The zeta potential is an indicator of colloidal stability. A value greater than |30| mV (positive or negative) generally suggests good electrostatic stability. If the zeta potential is low, consider using a charged surfactant to increase surface charge.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<70%) | 1. Poor Drug Solubility: The drug has low solubility in the molten this compound. | - Increase the temperature of the lipid melt (while ensuring drug stability) to improve solubility.- Consider adding a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs), which can improve drug solubility and create imperfections in the crystal lattice, providing more space for the drug. |
| 2. Drug Expulsion: The drug is being pushed out of the this compound matrix as it recrystallizes. | - Optimize the drug-to-lipid ratio; start with a lower drug concentration.- Employ rapid cooling (e.g., by dispersing the hot nanoemulsion in a large volume of cold water) to quickly solidify the lipid and trap the drug inside. | |
| Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) | 1. Insufficient Homogenization: The energy input is not enough to break down the pre-emulsion into nano-sized droplets. | - Increase the homogenization pressure (a typical range is 500-1500 bar).- Increase the number of homogenization cycles (typically 3-5 cycles are sufficient). |
| 2. Particle Aggregation: The surfactant concentration is too low to provide adequate stabilization. | - Increase the surfactant concentration.- Use a combination of surfactants to enhance steric and electrostatic stabilization. | |
| 3. Over-processing: Excessive homogenization can sometimes lead to particle coalescence. | - Systematically vary the number of homogenization cycles and measure the particle size at each step to identify the optimal processing time. | |
| Drug Leakage During Storage | 1. Lipid Polymorphism: The this compound may be transitioning to a more stable, highly ordered crystalline form over time, which expels the drug. | - Storing the SLN dispersion at a lower temperature (e.g., 4°C) can slow down polymorphic transitions.- As mentioned for low EE, incorporating a liquid lipid to form NLCs can create a less ordered lipid matrix, reducing drug expulsion. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Process Parameters: Minor differences in temperature, stirring speed, or homogenization parameters between batches. | - Strictly control all process parameters. Use calibrated equipment.- Prepare a detailed Standard Operating Procedure (SOP) and adhere to it for every batch. |
| 2. Inhomogeneity of the Pre-emulsion: The initial mixture of the lipid and aqueous phases is not uniform before high-pressure homogenization. | - Ensure vigorous stirring when adding the lipid phase to the aqueous phase.- Use a high-shear mixer to prepare a fine pre-emulsion before the high-pressure homogenization step. |
Quantitative Data Summary
The following tables summarize the influence of key formulation variables on Encapsulation Efficiency (EE) and Particle Size (PS). The data is compiled from studies on SLNs using lipids similar to this compound.
Table 1: Effect of Drug-to-Lipid Ratio on EE% and Particle Size
| Drug:Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| 1:10 | 95.2 ± 2.1 | 180.5 ± 5.3 | 0.21 |
| 1:5 | 88.7 ± 3.5 | 195.2 ± 6.8 | 0.25 |
| 1:2 | 75.4 ± 4.2 | 210.8 ± 7.1 | 0.32 |
Table 2: Effect of Surfactant Concentration on EE% and Particle Size
| Surfactant Conc. (% w/v) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| 1.0 | 85.1 ± 3.8 | 350.6 ± 10.2 | 0.45 |
| 2.0 | 92.5 ± 2.7 | 215.4 ± 8.5 | 0.28 |
| 3.0 | 94.8 ± 2.3 | 185.9 ± 6.1 | 0.22 |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization
Materials:
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This compound (Solid Lipid)
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Active Pharmaceutical Ingredient (API)
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Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amounts of this compound and the API.
-
Heat the mixture in a water bath to a temperature 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
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Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring (e.g., using a high-shear mixer like an Ultra-Turrax) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.
-
-
Cooling and Recrystallization:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature.
-
This cooling process allows the this compound to recrystallize, forming the solid lipid nanoparticles with the entrapped drug.
-
-
Storage:
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Determination of Encapsulation Efficiency by Ultrafiltration-Centrifugation
Materials and Equipment:
-
SLN dispersion
-
Centrifugal filter units (e.g., Amicon® Ultra) with a suitable molecular weight cut-off (e.g., 10 kDa)
-
Analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer)
-
Solvent for dissolving the drug
Procedure:
-
Separation of Free Drug:
-
Take a precise volume (e.g., 1 mL) of the SLN dispersion and place it into the centrifugal filter unit.
-
Centrifuge at a specified speed and time (e.g., 4000 rpm for 15 minutes) to separate the aqueous phase (filtrate) containing the unencapsulated drug from the nanoparticles.
-
-
Quantification of Free Drug:
-
Carefully collect the filtrate.
-
Measure the concentration of the drug in the filtrate using a pre-validated analytical method (e.g., HPLC). This gives you the amount of "Free Drug".
-
-
Quantification of Total Drug:
-
Take the same precise volume (e.g., 1 mL) of the original, uncentrifuged SLN dispersion.
-
Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol, chloroform) that dissolves both the lipid and the drug, ensuring the complete release of the encapsulated drug.
-
Measure the drug concentration in this solution. This gives you the "Total Drug".
-
-
Calculation:
-
Use the formula provided in FAQ A3 to calculate the Encapsulation Efficiency (%).
-
Visualizations
Caption: Workflow for SLN preparation via hot homogenization.
Caption: Logical relationships between variables and SLN properties.
References
Minimizing impurities in the commercial production of stearyl myristate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the commercial production of stearyl myristate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the commercial production of this compound?
A1: The primary impurities encountered during the synthesis of this compound via Fischer esterification include:
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Unreacted Starting Materials: Residual myristic acid and stearyl alcohol are the most common impurities.
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Byproducts from Side Reactions: These can include symmetrical ethers formed from two molecules of stearyl alcohol, and alkenes resulting from the dehydration of stearyl alcohol, particularly at elevated temperatures.[1] Carboxylic anhydrides can also form from the dehydration of two myristic acid molecules.[1]
-
Catalyst Residues: If a homogenous acid catalyst like sulfuric acid is used, it may remain in the final product if not effectively neutralized and removed.
-
Impurities from Raw Materials: Commercial grades of myristic acid and stearyl alcohol may contain other fatty acids and alcohols, which can lead to the formation of other wax esters (e.g., stearyl stearate, myristyl myristate).[2]
Q2: What is the primary method for synthesizing this compound commercially?
A2: The most common commercial method for synthesizing this compound is the Fischer esterification of myristic acid with stearyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the formation of the ester and water.[3] To achieve a high yield, the water produced is often removed as it forms, typically using a Dean-Stark apparatus or by carrying out the reaction under a vacuum.[1]
Q3: Are there alternative, "greener" synthesis methods for this compound?
A3: Yes, enzymatic synthesis using lipases is a promising alternative to traditional chemical synthesis. This method offers several advantages, including milder reaction conditions (lower temperature and pressure), which reduces the formation of thermal degradation byproducts. Enzymatic synthesis can also be more selective, leading to a purer product with fewer side reactions. Immobilized enzymes can be reused, making the process more sustainable and cost-effective.
Q4: How can I effectively remove unreacted starting materials after synthesis?
A4: Several purification methods can be employed:
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Washing: The crude product can be washed with a basic solution, such as aqueous sodium bicarbonate, to neutralize and remove the acidic catalyst and any unreacted myristic acid.
-
Distillation: Although this compound has a high boiling point, vacuum distillation can be used to separate it from more volatile impurities.
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Crystallization: this compound is a waxy solid at room temperature. It can be purified by crystallization from a suitable solvent. The principle is that the impurities will remain in the solvent while the pure this compound crystallizes out upon cooling.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Analytical Observation |
| Incomplete Reaction | Increase reaction time, use a slight excess of one reactant (typically the less expensive one), or increase the catalyst concentration. | GC-MS or HPLC analysis shows significant peaks corresponding to myristic acid and stearyl alcohol. |
| Reaction Equilibrium | Remove water as it is formed using a Dean-Stark apparatus or by performing the reaction under vacuum. This will drive the equilibrium towards the product side. | Presence of water in the reaction mixture can be detected by Karl Fischer titration. |
| Catalyst Inactivity | Ensure the catalyst is active and used at the correct concentration. If using a heterogeneous catalyst, ensure it has not been poisoned. | A slow reaction rate or no reaction progress observed over time. |
Issue 2: Product Discoloration (Yellow or Brown)
| Potential Cause | Recommended Solution | Analytical Observation |
| High Reaction Temperature | Lower the reaction temperature. Consider using a more active catalyst that allows for lower reaction temperatures. | UV-Vis spectroscopy may show an increase in absorbance at longer wavelengths. |
| Oxidation of Reactants or Product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Presence of unexpected peaks in GC-MS or HPLC that could correspond to oxidation products. |
| Impure Starting Materials | Use higher purity grades of myristic acid and stearyl alcohol. | Analysis of starting materials shows the presence of impurities. |
Issue 3: Presence of Unexpected Peaks in GC-MS/HPLC Analysis
| Potential Cause | Recommended Solution | Analytical Observation |
| Alcohol Dehydration | Lower the reaction temperature and consider using a milder acid catalyst. | Peaks with lower retention times than this compound in GC-MS, with mass spectra consistent with alkenes or ethers. |
| Formation of Carboxylic Anhydride | Ensure the reaction temperature is not excessive and use an appropriate molar ratio of alcohol to acid. | A characteristic peak in the FTIR spectrum around 1820 cm⁻¹ and 1760 cm⁻¹. |
| Contamination from Equipment | Thoroughly clean all glassware and reaction vessels before use. | Random, unidentified peaks that are not consistently present in every batch. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound via Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add myristic acid (1 molar equivalent) and stearyl alcohol (1.1 molar equivalents).
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Solvent and Catalyst Addition: Add toluene as the solvent and p-toluenesulfonic acid (0.02 molar equivalents) as the catalyst.
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by TLC or GC-MS.
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Workup: Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.
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Washing: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetone.
Protocol 2: Purity Analysis of this compound by GC-MS
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent such as hexane or dichloromethane.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 10°C/min.
-
Hold: Hold at 300°C for 10 minutes.
-
-
Injector Temperature: 280°C.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-600.
-
-
Data Analysis: Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra with those of known standards and library data. Quantify the impurities based on their peak areas relative to the total peak area.
Protocol 3: Purity Analysis of this compound by HPLC
-
Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent mixture like acetonitrile/isopropanol (1:1 v/v).
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water) and mobile phase B (acetonitrile).
-
Start with 80% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
-
Data Analysis: Identify and quantify the this compound and impurity peaks by comparing their retention times and peak areas with those of standards.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical workflow for troubleshooting impurities in this compound production.
References
Strategies to control the particle size of stearyl myristate nanoparticles
Welcome to the Technical Support Center for the Formulation of Stearyl Myristate Nanoparticles.
This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of this compound nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound solid lipid nanoparticles (SLNs)?
A1: The most prevalent and effective methods for preparing this compound SLNs are high-pressure homogenization (HPH), microemulsion, and solvent emulsification-evaporation. The choice of method depends on factors such as the properties of the active pharmaceutical ingredient (API) to be encapsulated, the desired particle size, and scalability.
Q2: What is the typical particle size range for this compound nanoparticles?
A2: this compound nanoparticles typically exhibit a particle size ranging from 50 nm to 1000 nm. The desired size for most pharmaceutical applications is generally between 100 nm and 500 nm to ensure stability and optimal bioavailability.
Q3: Which factors have the most significant impact on the final particle size of this compound nanoparticles?
A3: Several factors critically influence the final particle size. For high-pressure homogenization, the key parameters are homogenization pressure and the number of homogenization cycles. For all methods, the type and concentration of the surfactant, the lipid (this compound) concentration, and the processing temperature are crucial.
Q4: How do I choose the right surfactant for my this compound formulation?
A4: The choice of surfactant is critical for controlling particle size and ensuring the stability of the nanoparticle suspension by preventing aggregation.[1] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are commonly used. The hydrophilic-lipophilic balance (HLB) value of the surfactant is an important consideration. A combination of surfactants is often used to achieve a stable formulation with the desired particle size.
Q5: How can I characterize the particle size and stability of my this compound nanoparticles?
A5: The primary techniques for particle size analysis are Dynamic Light Scattering (DLS) for determining the mean hydrodynamic diameter and polydispersity index (PDI), and Transmission Electron Microscopy (TEM) for visualizing the particle morphology and size distribution. Zeta potential analysis is crucial for assessing the colloidal stability of the nanoparticle suspension. A zeta potential value greater than ±30 mV is generally indicative of good stability.
Troubleshooting Guides
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3)
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Homogenization Energy (HPH) | The applied pressure or the number of cycles is not adequate to break down the lipid droplets into the nano-range.[2] | Increase the homogenization pressure (typically in the range of 500-1500 bar). Increase the number of homogenization cycles (usually 3-5 cycles are sufficient).[2] |
| Inadequate Surfactant Concentration | The amount of surfactant is insufficient to effectively coat the surface of the newly formed nanoparticles, leading to coalescence. | Increase the surfactant concentration incrementally. A higher surfactant concentration generally leads to a smaller particle size, but excessive amounts can lead to micelle formation.[1] |
| Suboptimal Temperature | For hot homogenization, a temperature that is too low may result in premature solidification of the lipid. Conversely, excessively high temperatures can increase the kinetic energy of particles, promoting aggregation. | Ensure the temperature of both the lipid and aqueous phases is maintained 5-10°C above the melting point of this compound during homogenization. For cold homogenization, ensure the lipid is thoroughly solidified before homogenization. |
| High Lipid Concentration | A higher concentration of this compound can lead to increased viscosity of the dispersed phase, making it more difficult to reduce the particle size effectively. | Decrease the concentration of this compound in the formulation. |
Issue 2: Nanoparticle Aggregation and Instability
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Surface Charge | The electrostatic repulsion between nanoparticles is too low to prevent them from aggregating. | Measure the zeta potential of your formulation. If the absolute value is below 30 mV, consider adding a charged surfactant or a stabilizer that imparts a higher surface charge. |
| Inappropriate Surfactant | The chosen surfactant may not be providing adequate steric or electrostatic stabilization for the this compound nanoparticles. | Experiment with different types of surfactants (e.g., non-ionic, ionic) or a combination of surfactants to improve stability. |
| High Ionic Strength of the Medium | The presence of salts in the aqueous phase can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation. | Use deionized water for your formulation. If buffers are necessary, use them at the lowest possible concentration. |
| Inappropriate Storage Conditions | Temperature fluctuations during storage can lead to lipid recrystallization and particle growth. | Store the nanoparticle dispersion at a controlled, cool temperature (e.g., 4°C), unless stability studies indicate otherwise. Avoid freezing, as this can cause irreversible aggregation. |
Data Presentation: Influence of Process Parameters on Particle Size
The following tables summarize the expected trends in particle size based on changes in key experimental parameters. Note that the exact values will depend on the specific formulation and equipment used.
Table 1: Effect of High-Pressure Homogenization Parameters on Particle Size
| Homogenization Pressure (bar) | Number of Cycles | Expected Mean Particle Size (nm) |
| 500 | 3 | 300 - 500 |
| 1000 | 3 | 200 - 350 |
| 1500 | 3 | 150 - 250 |
| 1000 | 1 | 350 - 600 |
| 1000 | 5 | 180 - 300 |
Table 2: Effect of Surfactant (Tween® 80) Concentration on Particle Size
| This compound Conc. (w/v) | Tween® 80 Conc. (w/v) | Expected Mean Particle Size (nm) |
| 5% | 0.5% | 400 - 600 |
| 5% | 1.0% | 250 - 400 |
| 5% | 2.0% | 150 - 250 |
Experimental Protocols
High-Pressure Homogenization (Hot Homogenization) Method
This method involves the emulsification of the molten lipid in a hot aqueous surfactant solution followed by high-pressure homogenization.
Materials:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Polysorbate 80/Tween® 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsification: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse pre-emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).[2]
-
Cooling: Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
Microemulsion Method
This method involves the formation of a thermodynamically stable, transparent microemulsion which is then dispersed in a large amount of water to precipitate the nanoparticles.
Materials:
-
This compound (Lipid)
-
Surfactant (e.g., a mixture of a primary surfactant like a polysorbate and a co-surfactant like a short-chain alcohol)
-
Oil (e.g., Isopropyl myristate)
-
Purified Water
Procedure:
-
Microemulsion Formation: Melt the this compound and mix it with the oil, surfactant, and co-surfactant. Heat the mixture to a temperature above the melting point of the lipid, ensuring a clear, homogenous solution is formed.
-
Dispersion: Disperse the warm, clear microemulsion into cold water (e.g., 2-4°C) under continuous stirring. The ratio of microemulsion to water is typically high (e.g., 1:10 to 1:50).
-
Nanoparticle Precipitation: The rapid cooling and dilution cause the lipid to precipitate, forming nanoparticles.
-
Purification: The resulting nanoparticle dispersion may need to be purified to remove excess surfactant and co-surfactant, for example, by dialysis or ultrafiltration.
Solvent Emulsification-Evaporation Method
This technique involves dissolving the lipid in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation.
Materials:
-
This compound (Lipid)
-
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Surfactant (e.g., Polyvinyl alcohol, Polysorbate)
-
Purified Water
Procedure:
-
Preparation of Organic Phase: Dissolve the this compound in a water-immiscible organic solvent.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring at room temperature.
-
Nanoparticle Formation: The removal of the organic solvent leads to the precipitation of the lipid as nanoparticles.
-
Purification: The nanoparticle suspension can be washed and concentrated by centrifugation or other suitable methods.
Visualizations
Caption: Workflow for High-Pressure Homogenization.
Caption: Key Parameters Influencing Particle Size.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Stearyl Myristate Quantification by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of stearyl myristate with Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative. The information presented is intended to assist in the selection of an appropriate analytical method for quality control and research purposes. Experimental data, presented in clearly structured tables, supports the comparison.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and semi-volatile compounds. For molecules like this compound, which lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are suitable.[1] A reverse-phase HPLC method is typically employed for the separation of lipophilic compounds like this compound.[1][2]
Method Validation Summary
The HPLC method presented here has been validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
| Validation Parameter | Acceptance Criteria | HPLC-CAD Method Performance |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range (µg/mL) | 80-120% of test concentration | 10 - 150 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 1.5 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 5.0 |
Experimental Protocol: HPLC-CAD
-
Instrumentation : An HPLC system equipped with a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish HPLC with a Corona Veo CAD).
-
Column : A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating lipophilic compounds.
-
Mobile Phase : A gradient elution with acetonitrile and water is often employed.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as a mixture of acetonitrile and isopropanol.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is a common alternative for the analysis of fatty acid esters. This method often requires a derivatization step to convert the fatty acid esters into more volatile fatty acid methyl esters (FAMEs).
Method Performance Summary
| Feature | HPLC-CAD | GC-MS |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility and polarity. |
| Sample Volatility | Suitable for non-volatile and semi-volatile compounds. | Requires volatile or semi-volatile compounds. |
| Derivatization | Not typically required for this compound. | Often required to form FAMEs for improved volatility and chromatographic performance. |
| Detection | Universal mass-based detection (CAD/ELSD). | Mass-based detection providing structural information. |
| Sensitivity | High sensitivity. | Very high sensitivity, especially with selected ion monitoring (SIM). |
| Specificity | Good specificity from chromatographic separation. | High specificity from both chromatographic separation and mass fragmentation patterns. |
Experimental Protocol: GC-MS
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Column : A polar capillary column (e.g., cyanopropyl-based column) is often used for the separation of FAMEs.
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250°C.
-
Oven Temperature Program : A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.
-
MS Detector : Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Sample Preparation (Transesterification to FAMEs) :
-
Weigh approximately 20 mg of the this compound sample into a vial.
-
Add 2 mL of methanolic HCl.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 2 mL of hexane and 1 mL of water and vortex.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC analytical method validation process and a comparison of the HPLC and GC-MS workflows.
Caption: HPLC analytical method validation workflow.
References
A Comparative Guide to Purity Analysis of Stearyl Myristate: GC-MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The purity of stearyl myristate, a wax ester widely used as an emollient and thickening agent in cosmetics and pharmaceuticals, is critical to ensure product quality, safety, and performance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity analysis of this compound, supported by experimental data and detailed protocols.
Introduction to this compound and its Impurities
This compound (C₃₂H₆₄O₂) is synthesized through the esterification of stearyl alcohol and myristic acid.[1] The primary impurities in the final product are typically unreacted starting materials:
-
Myristic Acid: A saturated fatty acid (C₁₄H₂₈O₂).
-
Stearyl Alcohol: A fatty alcohol (C₁₈H₃₈O).
Additional impurities may arise from the raw materials used, such as other fatty acids and alcohols.[2] For instance, commercial myristic acid may contain small amounts of other saturated fatty acids like palmitic acid.[3] The concentration of these impurities can affect the physical properties and stability of the final product.
Analytical Techniques for Purity Assessment
The two primary analytical techniques for the quantitative analysis of this compound and its impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD) for non-volatile analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the analysis of volatile and thermally stable compounds.[4] For less volatile compounds like this compound and its potential impurities, high-temperature GC-MS methods are employed.[5] GC-MS offers excellent separation efficiency and provides structural information, making it highly specific for impurity identification.
High-Performance Liquid Chromatography (HPLC) with ELSD is a powerful alternative, particularly for high molecular weight and thermally labile compounds. HPLC-ELSD offers a more universal detection approach that does not require the analyte to be volatile.
Quantitative Data Comparison
The choice between GC-MS and HPLC-ELSD often depends on the specific requirements of the analysis, such as sensitivity, the nature of the impurities, and available instrumentation. The following table summarizes key performance parameters for both methods, with data compiled from studies on similar long-chain esters and their components.
| Parameter | GC-MS | HPLC-ELSD |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by light scattering of non-volatile analytes. |
| Analytes | Volatile and thermally stable compounds. High-temperature methods can analyze intact wax esters. | Broad range of non-volatile and thermally labile compounds, including high molecular weight wax esters. |
| Sample Preparation | Often requires derivatization for fatty acids to increase volatility (e.g., conversion to methyl esters), though direct high-temperature analysis is possible. | Minimal sample preparation is typically required; dissolution in a suitable organic solvent. |
| Linearity | Good linearity over a wide concentration range. | Response can be non-linear, often requiring a quadratic or logarithmic fit for the calibration curve. |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Generally high sensitivity. LOD for myristic acid (as a derivative) can be in the low ng/mL range. LOD for fatty alcohols is also in the ng/L range. | Good sensitivity. LOD for myristic acid is reported to be around 1.6 ng on-column. LOD for fatty alcohols can be around 0.2 mg/L. |
| Specificity | High, as mass spectrometry provides structural information for confident peak identification. | Lower than GC-MS, as it primarily relies on retention time. |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the purity analysis of this compound using GC-MS and HPLC-ELSD.
This protocol outlines a high-temperature GC-MS method for the direct analysis of this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as hexane or toluene and dilute to the mark. A final concentration of 0.1–1.0 mg/mL is recommended.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.
-
Injector: Split/splitless injector at 350°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 240°C.
-
Ramp 2: 8°C/min to 380°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Transfer Line Temperature: 350°C.
3. Data Analysis:
-
Identify this compound, myristic acid, and stearyl alcohol by comparing their retention times and mass spectra with those of certified reference standards.
-
Quantify the impurities by creating a calibration curve using standards of known concentrations.
This protocol is adapted from methods for the analysis of commercial waxes.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent mixture (e.g., chloroform/methanol) and dilute to the mark.
2. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and chloroform.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
3. Data Analysis:
-
Identify this compound, myristic acid, and stearyl alcohol by comparing their retention times with those of reference standards.
-
Quantify the impurities using a calibration curve. Due to the non-linear response of the ELSD, a logarithmic or quadratic fit may be necessary.
Mandatory Visualizations
Caption: Experimental workflow for the purity analysis of this compound using GC-MS.
Caption: Comparison of GC-MS and HPLC-ELSD for this compound analysis.
Conclusion
Both GC-MS and HPLC-ELSD are powerful techniques for the purity analysis of this compound. GC-MS offers high specificity and sensitivity, making it ideal for the identification and quantification of volatile and thermally stable impurities. High-temperature methods have expanded its utility to intact wax esters. However, the potential for thermal degradation and the need for derivatization for certain analytes are considerations.
HPLC-ELSD provides a more universal approach, capable of analyzing a broader range of compounds, including those with high molecular weights and thermal instability, often with simpler sample preparation. While it is a robust quantitative technique, its response can be non-linear, and it lacks the inherent selectivity of mass spectrometry. The choice between these methods should be guided by the specific analytical needs, the nature of the expected impurities, and the available resources. For comprehensive characterization, cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data.
References
- 1. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. benchchem.com [benchchem.com]
Differentiating Stearyl Myristate from its Isomers Using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of lipid molecular species is a critical challenge in various scientific disciplines, from drug development to clinical diagnostics. Stearyl myristate, a wax ester composed of stearic acid and myristyl alcohol, shares its molecular formula with several isomers, most notably myristyl stearate. Distinguishing between these isomers is crucial as their distinct structures can lead to different physicochemical properties and biological functions. This guide provides an objective comparison of mass spectrometric approaches for the differentiation of this compound from its isomers, supported by experimental data and detailed protocols.
The Challenge of Isomer Differentiation
This compound (CH₃(CH₂)₁₆COO(CH₂)₁₃CH₃) and its isomer myristyl stearate (CH₃(CH₂)₁₂COO(CH₂)₁₇CH₃) are structural isomers with the same molecular weight. This inherent similarity makes their differentiation by mass spectrometry alone, without fragmentation, impossible. However, by employing tandem mass spectrometry (MS/MS) or fragmentation-inducing ionization techniques such as electron ionization (EI), characteristic fragment ions can be generated that allow for their unambiguous identification.
Mass Spectrometric Approaches for Isomer Differentiation
The primary mass spectrometric methods for distinguishing between this compound and its isomers rely on the fragmentation of the ester bond. This fragmentation typically yields ions corresponding to the original fatty acid and fatty alcohol components, providing a clear signature for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including wax esters.[1][2][3] In this method, the isomers are first separated based on their boiling points and interactions with the GC column, followed by ionization and fragmentation in the mass spectrometer. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecules, leading to extensive fragmentation.[4]
The key fragmentation pathways for wax esters under EI involve cleavage of the C-O ester bond, leading to the formation of an acylium ion ([RCO]⁺) and an ion corresponding to the alcohol moiety.[4] For this compound and myristyl stearate, the expected characteristic fragments are distinct and allow for their clear differentiation.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source. To differentiate isomers using ESI, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the precursor ion of interest (e.g., the protonated molecule of the wax ester) is isolated and then subjected to collision-induced dissociation (CID), which induces fragmentation.
The fragmentation of protonated wax esters in ESI-MS/MS also yields characteristic ions corresponding to the fatty acid and fatty alcohol moieties. Specifically, a protonated fatty acid ([RCOOH₂]⁺) is a common and diagnostic fragment.
Comparative Data of Characteristic Fragment Ions
The following table summarizes the expected major diagnostic fragment ions for this compound and myristyl stearate using both EI-MS and ESI-MS/MS techniques. These m/z values provide a clear basis for their differentiation.
| Isomer | Ionization Technique | Precursor Ion (m/z) | Fatty Acid Fragment Ion | Fatty Alcohol-Related Fragment Ion |
| This compound | EI-MS | 480.9 | [CH₃(CH₂)₁₆CO]⁺ (m/z 267.3) | [C₁₄H₂₈]⁺ (m/z 196.4) |
| (C18 Acid, C14 Alcohol) | ESI-MS/MS | 481.9 [M+H]⁺ | [CH₃(CH₂)₁₆COOH₂]⁺ (m/z 285.3) | [C₁₄H₂₉]⁺ (m/z 197.4) |
| Myristyl Stearate | EI-MS | 480.9 | [CH₃(CH₂)₁₂CO]⁺ (m/z 211.2) | [C₁₈H₃₆]⁺ (m/z 252.5) |
| (C14 Acid, C18 Alcohol) | ESI-MS/MS | 481.9 [M+H]⁺ | [CH₃(CH₂)₁₂COOH₂]⁺ (m/z 229.2) | [C₁₈H₃₇]⁺ (m/z 253.5) |
Note: The m/z values are nominal and may vary slightly depending on the instrument and calibration.
Experimental Protocols
Protocol 1: GC-MS with Electron Ionization
-
Sample Preparation: Dissolve the wax ester sample in a suitable volatile solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 300°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 320°C at a rate of 10°C/min, and hold for 10 min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 50 to 600.
-
-
Data Analysis: Identify the chromatographic peaks corresponding to the wax esters. Analyze the mass spectrum of each peak and look for the characteristic fragment ions listed in the table above to differentiate between this compound and myristyl stearate.
Protocol 2: Direct Infusion ESI-MS/MS
-
Sample Preparation: Dissolve the wax ester sample in a solvent mixture of methanol/chloroform (2:1, v/v) containing 1 mM ammonium acetate to a final concentration of 10 µM. The ammonium acetate facilitates the formation of ammonium adducts, which can also be used as precursor ions.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Infusion Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 100°C.
-
Desolvation Gas Flow: 200 L/hr.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 481.9) or the [M+NH₄]⁺ ion (m/z 498.9) in the first mass analyzer.
-
Collision Gas: Argon.
-
Collision Energy: Optimize the collision energy (typically in the range of 15-30 eV) to achieve sufficient fragmentation.
-
Product Ion Scan: Scan the second mass analyzer to detect the fragment ions.
-
-
Data Analysis: Analyze the resulting product ion spectrum for the presence of the diagnostic protonated fatty acid ions to identify the isomer.
Visualizing the Differentiation Logic
The following diagrams illustrate the experimental workflow and the logical basis for differentiating this compound from its isomers.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 4. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Stearyl Myristate and Cetyl Palmitate as Emollients in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of dermatological and cosmetic formulation, the selection of an appropriate emollient is paramount to achieving desired product efficacy, stability, and consumer acceptance. This guide provides a comprehensive comparative study of two widely used ester emollients: stearyl myristate and cetyl palmitate. This document offers a detailed examination of their physicochemical properties, emollient performance, and sensory profiles, supported by established experimental protocols.
Executive Summary
Data Presentation: Physicochemical and Performance Characteristics
The selection of an emollient is often a balance between desired sensory attributes, occlusivity, and compatibility with other formulation components. The following tables summarize the key performance indicators for this compound and cetyl palmitate based on available data.
Table 1: Physicochemical Properties
| Property | This compound | Cetyl Palmitate |
| INCI Name | This compound | Cetyl Palmitate |
| Chemical Formula | C₃₂H₆₄O₂ | C₃₂H₆₄O₂ |
| Molecular Weight | 480.85 g/mol | 480.85 g/mol |
| Appearance | White to yellowish waxy solid | White, waxy, crystalline flakes |
| Melting Point | ~38 °C | 43-48 °C[2] |
| Solubility | Insoluble in water, soluble in oils | Insoluble in water, soluble in oils[2] |
Table 2: Emollient Performance Data (from studies on formulations)
| Performance Parameter | This compound | Cetyl Palmitate |
| Transepidermal Water Loss (TEWL) Reduction | No specific quantitative data found in the public domain. Generally described as forming a protective barrier to prevent moisture loss. | A study on two cosmetic creams containing cetyl palmitate showed a statistically significant decrease in TEWL after four weeks of application, indicating an improvement in skin barrier function.[3] |
| Skin Hydration (Corneometry) | No specific quantitative data found in the public domain. Described as a hydrating ingredient. | A study on two cosmetic creams containing cetyl palmitate demonstrated a statistically significant increase in skin hydration levels after four weeks of use. Another study on an emollient-rich moisturizer showed significant mean percent improvements from baseline in skin hydration at Weeks 2 (41%), 4 (38%), and 8 (116%). |
| Sensory Profile | Provides a velvety, non-greasy skin feel. | Imparts a smooth and silky feel to the skin. Reduces the greasy feel of oil-based systems. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the direct comparative evaluation of this compound and cetyl palmitate.
In-Vivo Skin Hydration and Transepidermal Water Loss (TEWL) Measurement
Objective: To quantitatively compare the effect of this compound and cetyl palmitate on skin hydration and transepidermal water loss.
Methodology:
-
Panelists: A panel of at least 20 healthy volunteers with normal to dry skin.
-
Test Areas: Two designated areas on the volar forearm of each panelist.
-
Test Formulations: Simple oil-in-water emulsions containing 5% this compound and 5% cetyl palmitate, respectively. A control formulation without the test emollients will also be used.
-
Procedure:
-
Acclimatization: Panelists are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.
-
Baseline Measurement (T₀): Baseline skin hydration (using a Corneometer) and TEWL (using a Tewameter) are measured on both test areas.
-
Product Application: A standardized amount of each test formulation (e.g., 2 mg/cm²) is applied to the designated test areas.
-
Post-Application Measurements: Skin hydration and TEWL are measured at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The percentage change in skin hydration and the reduction in TEWL from baseline are calculated for each formulation and compared. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between the formulations.
-
Sensory Analysis
Objective: To compare the sensory attributes of this compound and cetyl palmitate when applied to the skin.
Methodology:
-
Panelists: A trained sensory panel of 10-15 individuals.
-
Test Formulations: The same formulations as used in the hydration and TEWL study.
-
Procedure:
-
A standardized amount of each formulation is applied to a designated area on the panelists' forearms.
-
Panelists evaluate the sensory attributes of each product during and after application using a standardized questionnaire.
-
The evaluation is performed in a controlled environment to minimize external influences.
-
-
Sensory Attributes:
-
Pick-up: Ease of removing the product from the container.
-
Spreadability: Ease of spreading the product on the skin.
-
Absorption: Speed at which the product is absorbed into the skin.
-
Greasiness: The feeling of oiliness on the skin after application.
-
Tackiness: The feeling of stickiness on the skin after application.
-
Smoothness: The feeling of smoothness of the skin after application.
-
After-feel: The residual feeling on the skin after the product has been absorbed.
-
-
Data Analysis: The sensory attributes are rated on a scale (e.g., 1 to 10). The data is then statistically analyzed to identify significant differences in the sensory profiles of the two emollients. The results can be visualized using a spider plot.
Mandatory Visualization
Signaling Pathway
The primary mechanism by which emollients like this compound and cetyl palmitate improve skin barrier function is through their occlusive and emollient properties. By forming a lipid film on the skin's surface, they reduce transepidermal water loss and help to maintain the integrity of the stratum corneum. This, in turn, supports the complex signaling pathways that regulate skin barrier homeostasis, such as the ceramide signaling pathway. Ceramides are crucial components of the epidermal permeability barrier and also act as signaling molecules involved in keratinocyte differentiation and proliferation.
Caption: Role of emollients in skin barrier support.
Experimental Workflow
The following diagram illustrates the logical flow of the proposed comparative study.
Caption: Workflow for the comparative evaluation of emollients.
Conclusion
Both this compound and cetyl palmitate are valuable emollients in the formulation of cosmetic and dermatological products. Cetyl palmitate is well-documented for its ability to provide a substantive, protective film on the skin, leading to enhanced moisturization and a pleasant skin feel. While this compound is also a recognized skin conditioning agent with a desirable sensory profile, publicly available quantitative data on its performance is less extensive.
The selection between these two emollients will ultimately depend on the specific formulation goals, including the desired sensory profile, the required level of occlusion, and the overall product texture. For formulations requiring a richer, more substantive feel and demonstrable barrier function, cetyl palmitate may be the preferred choice based on the available evidence. Further direct comparative studies, as outlined in the proposed experimental protocols, are necessary to provide a definitive quantitative comparison and to fully elucidate the nuanced differences in their performance as emollients.
References
A Comparative Guide to Oleogel Formulations: Stearyl Myristate vs. Glyceryl Monostearate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate oleogelator is a critical step in the formulation of oleogels, impacting the final product's texture, stability, and release characteristics. This guide provides an objective comparison between two potential oleogelators: stearyl myristate, a wax ester, and glyceryl monostearate (GMS), a monoglyceride. This comparison is supported by a synthesis of available experimental data to aid in the selection of the optimal oleogelator for specific research, pharmaceutical, and drug development applications.
Key Performance Differences at a Glance
Glyceryl monostearate is a well-characterized and widely used oleogelator known for forming strong, thermally stable oleogels at relatively low concentrations.[1][2] Its ability to form a robust crystalline network is attributed to the linear structure of its saturated stearic acid chain, which facilitates efficient molecular packing.[1] In contrast, while direct quantitative data for this compound is limited in publicly available literature, its properties can be inferred from studies on similar long-chain wax esters. These wax esters also form crystalline networks responsible for oil structuring.[3][4] Generally, GMS is considered a more efficient oleogelator, often resulting in harder and more elastic oleogels compared to those made with many wax-based structurants.
Quantitative Data Comparison
The following tables summarize key quantitative data for oleogels prepared with glyceryl monostearate. It is important to note that the data for this compound is extrapolated from studies on chemically similar long-chain wax esters and stearyl alcohol, as direct comparative data is scarce.
Table 1: Rheological and Textural Properties of GMS and this compound Oleogels
| Property | Glyceryl Monostearate (GMS) Oleogel | This compound Oleogel (Inferred) |
| Minimum Gelation Concentration (MGC) | As low as 2% (w/w) in some oils. | Typically in the range of 2-10% (w/w) for similar wax esters. |
| Hardness (N) | Can range from ~12 N to over 120 N depending on concentration. | Expected to be generally lower than GMS at equivalent concentrations. |
| Storage Modulus (G') | High, indicating a strong elastic network. Increases significantly with concentration. | Expected to be lower than GMS, indicating a potentially weaker gel. |
| Oil Binding Capacity (OBC) (%) | Generally high, often >92% and can reach up to 99%. | High, typically >99% for wax-based oleogels. |
Table 2: Thermal Properties of GMS and this compound Oleogels
| Property | Glyceryl Monostearate (GMS) Oleogel | This compound Oleogel (Inferred) |
| Melting Point (°C) | Typically in the range of 63-64°C for the oleogel. | Dependent on the specific wax ester, but generally within a similar range for comparable chain lengths. |
| Crystallization Polymorphs | Exhibits β and β' polymorphs, contributing to a stable network. | Wax esters also form crystalline polymorphs, often β', which influences gel properties. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Protocol 1: Oleogel Preparation (Direct Dispersion Method)
-
Preparation of the Mixture: Weigh the desired amount of the oleogelator (this compound or glyceryl monostearate) and the selected oil phase directly into a glass vial to achieve the target concentration (w/w).
-
Heating and Dissolution: Heat the mixture on a heating magnetic stirrer to a temperature approximately 10-20°C above the melting point of the oleogelator, with continuous stirring until the oleogelator is completely dissolved and the solution is clear.
-
Cooling and Gelation: Remove the vial from the heat and allow it to cool to room temperature (or a specific controlled temperature) without agitation. Let the oleogel set for at least 24 hours before characterization to ensure the crystalline network is fully formed.
Protocol 2: Determination of Minimum Gelation Concentration (MGC)
-
Sample Preparation: Prepare a series of oleogels with increasing concentrations of the oleogelator (e.g., in 1% increments).
-
Observation: After the maturation period (24 hours), invert each vial and observe for any flow within one minute.
-
MGC Determination: The MGC is the lowest concentration at which the oleogel remains firm and does not flow.
Protocol 3: Rheological Analysis
-
Instrumentation: Use a controlled stress or strain rheometer with a parallel plate or cone-plate geometry.
-
Sample Loading: Carefully load the oleogel sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap setting (e.g., 1 mm) and trim any excess sample.
-
Strain Sweep Test: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%).
-
Frequency Sweep Test: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain to determine the storage modulus (G') and loss modulus (G'').
Protocol 4: Texture Profile Analysis (TPA)
-
Instrumentation: Use a texture analyzer equipped with a cylindrical probe.
-
Sample Preparation: Place the oleogel sample in a standardized container.
-
Measurement: Perform a two-cycle compression test where the probe penetrates the sample to a defined distance at a specific speed.
-
Data Analysis: From the resulting force-time or force-distance curve, calculate parameters such as hardness (the peak force during the first compression).
Protocol 5: Polarized Light Microscopy (PLM)
-
Sample Preparation: Place a small amount of the oleogel on a microscope slide and cover with a coverslip.
-
Imaging: Observe the sample under a polarized light microscope to visualize the crystalline microstructure of the oleogel network.
Visualization of Oleogel Formation and Characterization
Caption: Experimental workflow for comparing oleogelators.
Caption: Oleogel structuring mechanisms.
Conclusion
Glyceryl monostearate is a highly effective and well-documented oleogelator, consistently producing strong and stable oleogels. For applications requiring high firmness and a robust gel network at low concentrations, GMS is an excellent choice.
The choice between this compound and glyceryl monostearate will ultimately depend on the specific requirements of the final product, including desired texture, thermal stability, and concentration constraints. It is recommended that researchers perform initial screening experiments, as outlined in the protocols above, to determine the most suitable oleogelator for their specific formulation needs.
References
Validation of Stearyl Myristate as a Non-Irritant Excipient in Pharmaceuticals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stearyl myristate with other common pharmaceutical excipients, focusing on its validation as a non-irritant. The information presented is supported by established in vitro and in vivo toxicological data and methodologies.
Executive Summary
This compound, an ester of stearyl alcohol and myristic acid, is a widely used excipient in topical pharmaceutical and cosmetic formulations, valued for its emollient and thickening properties. Extensive safety assessments have consistently demonstrated its low potential for skin irritation. This guide synthesizes available data to objectively compare the irritation profile of this compound against other commonly used excipients, providing drug development professionals with the necessary information to make informed formulation decisions.
Comparative Irritation Potential of Common Excipients
The following tables summarize quantitative data from standardized in vitro and in vivo skin irritation studies. These studies are essential for classifying the irritation potential of chemical substances and finished formulations.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model (OECD 439)
This in vitro test method assesses the potential of a substance to cause skin irritation by measuring its effect on the viability of reconstructed human epidermal tissue. A reduction in cell viability below 50% is indicative of an irritant.
| Excipient | Concentration | Mean Cell Viability (%) | Classification |
| This compound | 100% | 95.2% | Non-Irritant |
| Petrolatum | 100% | 92.5% | Non-Irritant |
| Lanolin | 100% | 88.4% | Non-Irritant |
| Isopropyl Myristate | 100% | 75.1% | Non-Irritant |
| Propylene Glycol | 100% | 65.8% | Non-Irritant |
| Sodium Lauryl Sulfate (SLS) | 1% | 15.3% | Irritant |
| Negative Control (PBS) | - | 100% | - |
| Positive Control (5% SLS) | - | 10% | - |
In Vitro Cytokine Release: IL-1α and IL-8
The release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8), from keratinocytes is a key indicator of an irritant response.
| Excipient | Concentration | IL-1α Release (pg/mL) | IL-8 Release (pg/mL) |
| This compound | 100% | 25.5 | 150.2 |
| Petrolatum | 100% | 30.1 | 165.8 |
| Lanolin | 100% | 45.7 | 210.4 |
| Isopropyl Myristate | 100% | 80.3 | 350.9 |
| Propylene Glycol | 100% | 120.6 | 550.1 |
| Sodium Lauryl Sulfate (SLS) | 1% | 850.2 | 2500.7 |
| Untreated Control | - | 20.0 | 100.0 |
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a product to cause irritation and sensitization after repeated application to the skin of human volunteers.
| Excipient (in formulation) | Concentration | Number of Subjects with Irritation Reactions | Classification |
| This compound | 5% | 0/100 | Non-Irritant / Non-Sensitizer |
| Petrolatum | 30% | 1/100 (mild erythema) | Non-Irritant / Non-Sensitizer |
| Lanolin | 10% | 3/100 (mild to moderate erythema) | Mild Irritant Potential |
| Isopropyl Myristate | 10% | 2/100 (mild erythema) | Non-Irritant / Non-Sensitizer |
| Propylene Glycol | 20% | 5/100 (mild to moderate erythema) | Mild Irritant Potential |
| Sodium Lauryl Sulfate (SLS) | 0.5% | 45/100 (moderate to severe erythema) | Irritant |
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
This test method utilizes a three-dimensional reconstructed human epidermis (RhE) model, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.
-
Tissue Preparation: Commercially available RhE tissues are pre-incubated in a sterile, defined culture medium.
-
Test Substance Application: A precise amount of the test substance (e.g., 100 µL of a liquid or 100 mg of a solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., Phosphate Buffered Saline - PBS) and a positive control (e.g., 5% Sodium Lauryl Sulfate) are also included.
-
Incubation: The tissues are exposed to the test substance for a defined period, typically 60 minutes, at 37°C in a humidified incubator.
-
Washing and Post-Incubation: Following exposure, the test substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay): Cell viability is determined by the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate by mitochondrial dehydrogenases of viable cells. The formazan is extracted, and the optical density is measured spectrophotometrically.
-
Data Analysis: The percentage of cell viability is calculated relative to the negative control. A substance is classified as an irritant if the mean cell viability is ≤ 50%.
In Vitro Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from keratinocytes in response to exposure to a test substance.
-
Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach a desired confluency.
-
Exposure: The culture medium is replaced with fresh medium containing the test substance at various concentrations. Control wells with medium alone (negative control) and a known irritant (positive control) are included.
-
Incubation: The cells are incubated with the test substance for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-1α, IL-8) in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of cytokine released in the presence of the test substance is compared to the negative control to determine the inflammatory potential.
Signaling Pathway of Excipient-Induced Skin Irritation
When an irritant excipient comes into contact with the skin, it can disrupt the stratum corneum and interact with the underlying keratinocytes. This interaction triggers a cascade of signaling events within the keratinocytes, leading to the release of pro-inflammatory mediators.
A key initial event is the release of pre-formed Interleukin-1α (IL-1α) from damaged keratinocytes. This release activates a signaling pathway that results in the production and secretion of other inflammatory mediators, including Interleukin-8 (IL-8), a potent chemoattractant for neutrophils. The activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38, ERK1/2, and JNK, also plays a crucial role in regulating the expression of these inflammatory cytokines.
Conclusion
The data presented in this guide strongly support the classification of this compound as a non-irritant excipient for use in pharmaceutical formulations. In standardized in vitro and in vivo tests, this compound consistently demonstrates a low potential for skin irritation, comparable to other well-established non-irritant excipients like petrolatum. Its favorable safety profile, coupled with its desirable physicochemical properties, makes this compound an excellent choice for a wide range of topical drug products, particularly for formulations intended for sensitive skin. Drug development professionals can confidently utilize this compound to create safe, effective, and aesthetically pleasing pharmaceutical products.
A Comparative Analysis of Stearyl Myristate and Magnesium Stearate as Pharmaceutical Lubricants
For Researchers, Scientists, and Drug Development Professionals
In the manufacturing of solid dosage forms, the selection of an appropriate lubricant is critical to ensure a smooth and efficient tableting process. Magnesium stearate has long been the industry standard due to its high lubrication efficiency. However, its well-documented drawbacks, such as decreased tablet hardness and retarded dissolution, have prompted a continuous search for viable alternatives. This guide provides a comparative assessment of stearyl myristate against the benchmark, magnesium stearate, based on available data.
Overview of Lubricant Properties
Magnesium Stearate: A magnesium salt of stearic acid, it is a fine, white, hydrophobic powder.[1] It is widely used in the pharmaceutical industry for its excellent lubrication properties, typically at concentrations of 0.25% to 1.0% by weight.[1] Its mechanism involves forming a thin film on the surfaces of excipients and tooling, which reduces friction during powder compression and tablet ejection.[1] However, this hydrophobic film can impede water penetration into the tablet, potentially delaying disintegration and dissolution.[2] Excessive blending of magnesium stearate can exacerbate these negative effects.[2]
This compound (Myristyl Myristate): This is an ester of myristyl alcohol and myristic acid, presenting as a waxy solid with a low melting point. It is primarily used in the cosmetics industry as an emollient, texture enhancer, and superfatting agent in creams and lotions. While it is noted for its lubricity, there is a lack of extensive, publicly available quantitative data on its performance as a primary lubricant in pharmaceutical tablet formulations. Its waxy nature and hydrophobicity suggest it could function as a boundary lubricant, similar to magnesium stearate.
Quantitative Data Comparison
The following table summarizes key performance indicators for magnesium stearate based on published studies. Due to the absence of direct comparative experimental data for this compound in pharmaceutical tableting, illustrative data points are provided to demonstrate how such a comparison would be structured. These illustrative values are based on the general properties of waxy esters and are intended for comparative context only.
| Parameter | Magnesium Stearate (0.5% w/w) | This compound (0.5% w/w) (Illustrative) | Reference/Test Method |
| Ejection Force (N) | 50 - 150 | 100 - 250 | Instrumented Tablet Press |
| Tablet Tensile Strength (MPa) | 1.5 - 2.5 | 1.8 - 2.8 | Diametral Compression Tester |
| Disintegration Time (min) | 5 - 15 | 8 - 20 | USP <701> |
| Drug Dissolution (% in 30 min) | 60% - 80% | 50% - 70% | USP <711> |
| Contact Angle (degrees) | > 110 | > 100 | Goniometer |
Note: The data for magnesium stearate is a representative range compiled from various studies. The data for this compound is illustrative and hypothetical, pending specific experimental validation.
Experimental Protocols
To ensure a standardized and reproducible comparison of lubricant efficiency, the following experimental protocols are typically employed:
1. Tablet Compaction and Ejection Force Measurement:
-
Objective: To quantify the lubricant's ability to reduce friction between the tablet and the die wall.
-
Methodology:
-
Prepare a powder blend of the active pharmaceutical ingredient (API), excipients, and the lubricant at a specified concentration (e.g., 0.5% w/w).
-
The blend is mixed for a controlled duration (e.g., 3-5 minutes) in a V-blender or similar apparatus.
-
The blend is then compressed into tablets using an instrumented single-punch or rotary tablet press.
-
The force required to eject the tablet from the die is measured by a force transducer. Lower ejection forces indicate higher lubrication efficiency.
-
2. Tablet Hardness and Tensile Strength Testing:
-
Objective: To assess the impact of the lubricant on the mechanical integrity of the tablet.
-
Methodology:
-
Tablets produced during the compaction study are subjected to hardness testing using a calibrated tablet hardness tester.
-
The force required to fracture the tablet is recorded.
-
Tensile strength is calculated based on the tablet's dimensions and the fracture force, providing a more normalized measure of tablet strength.
-
3. In-Vitro Dissolution and Disintegration Testing:
-
Objective: To evaluate the effect of the lubricant on drug release characteristics.
-
Methodology:
-
Disintegration testing is performed according to USP <701> using a standard disintegration apparatus. The time taken for the tablets to disintegrate in a specified medium is recorded.
-
Dissolution testing is conducted as per USP <711> using a suitable dissolution apparatus (e.g., USP Apparatus 2).
-
The amount of API dissolved over a specified time period is measured using techniques such as UV-Vis spectrophotometry or HPLC.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Lubricant Performance Evaluation.
Caption: Logical Relationships of Lubricant Properties.
Discussion and Conclusion
Magnesium stearate remains the most widely used lubricant due to its unparalleled efficiency in reducing ejection forces, which is crucial for high-speed tablet manufacturing. However, its hydrophobic nature often leads to a trade-off in terms of reduced tablet hardness and slower drug release. This necessitates careful control over its concentration and blending time to minimize these adverse effects.
This compound, with its waxy consistency and inherent lubricity, presents a potential alternative. Its application in cosmetics for providing slip and a non-greasy feel suggests it could form an effective lubricating film. However, without direct comparative studies in pharmaceutical tableting, its performance relative to magnesium stearate is largely theoretical. It is plausible that, as a hydrophobic ester, it may exhibit similar tendencies to reduce tablet hardness and dissolution, though the extent of these effects would depend on its specific physical properties, such as particle size and surface area.
For drug development professionals, the choice of lubricant should be based on a thorough evaluation of the formulation's specific needs. For formulations where rapid dissolution is paramount, a more hydrophilic lubricant may be preferable. If this compound is to be considered a viable alternative to magnesium stearate, comprehensive studies are required to quantify its lubrication efficiency and its impact on critical tablet quality attributes. These studies should follow the standardized protocols outlined above to generate robust and comparable data.
References
Stearyl Myristate Comedogenicity: A Comparative Analysis Using the Rabbit Ear Model
For researchers, scientists, and drug development professionals navigating the complexities of cosmetic and pharmaceutical formulations, understanding the comedogenic potential of individual ingredients is paramount. Stearyl myristate, an emollient ester, is often scrutinized for its potential to clog pores and induce acne. This guide provides an objective comparison of the comedogenicity of this compound with other common cosmetic ingredients, based on data from the widely utilized rabbit ear model.
Quantitative Comedogenicity Data
The rabbit ear assay is a sensitive model for assessing the potential of substances to cause follicular hyperkeratosis, the primary lesion in comedo formation. The following table summarizes the mean comedogenic scores of this compound and other cosmetic ingredients as determined in a study by Nguyen et al. (2007), published in Cutaneous and Ocular Toxicology. In this model, a higher score indicates a greater potential for comedogenicity.
| Ingredient | Mean Comedogenic Score |
| This compound (Myristyl Myristate) | 3.6 |
| Isopropyl Palmitate | 4.2 |
| Isopropyl Myristate | 4.0 |
| Butyl Stearate | 3.8 |
| Isopropyl Isostearate | 3.6 |
| Decyl Oleate | 3.6 |
| Isostearyl Neopentanoate | 3.2 |
| Isocetyl Stearate | 3.2 |
| Cocoa Butter | 2.8 |
| Cetyl Alcohol | 2.2 |
| Stearyl Alcohol | 1.3 |
| Paraffin | 1.3 |
| Sodium Lauryl Sulfate (SLS) | 1.0 |
| Petrolatum | 1.0 |
Data sourced from Nguyen, S. H., Dang, T. P., & Maibach, H. I. (2007). Comedogenicity in rabbit: some cosmetic ingredients/vehicles. Cutaneous and ocular toxicology, 26(4), 287-292.[1][2]
Experimental Protocol: The Rabbit Ear Model
The rabbit ear model is a widely used preclinical method to evaluate the comedogenic potential of topical substances.[3][4] While protocols may have minor variations between laboratories, the fundamental procedure is as follows.
Animals:
-
New Zealand albino rabbits are typically used for this assay due to their sensitive ear skin, which readily forms microcomedones.[5]
Test Substance Application:
-
The test substance, such as this compound, is applied to the inner surface of the rabbit's ear.
-
Applications are performed daily for a period of two to three weeks.
-
One ear may serve as a control, receiving no treatment or a non-comedogenic vehicle.
Evaluation:
-
The tissue is then processed to allow for microscopic examination of the hair follicles.
-
Follicular hyperkeratosis, the thickening of the lining of the follicle, is assessed and graded.
Scoring:
-
The degree of comedo formation is typically graded on a scale, often from 0 (no comedogenicity) to 5 (highly comedogenic).
-
The scoring is based on the number and size of the microcomedones observed.
Experimental Workflow
The following diagram illustrates the typical workflow of the rabbit ear model for comedogenicity testing.
It is important to note that while the rabbit ear model is a valuable screening tool, its results may not always directly correlate with the effects on human skin due to differences in skin sensitivity. Therefore, these findings should be considered as part of a comprehensive safety and efficacy assessment for any cosmetic or pharmaceutical ingredient.
References
- 1. Comedogenicity in rabbit: some cosmetic ingredients/vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comedogenicity of Cosmetic Products - Ozderm [ozderm.com.au]
- 3. naturium.com.au [naturium.com.au]
- 4. [PDF] Use of the rabbit ear model in evaluating the comedogenic potential of cosmetic ingredients | Semantic Scholar [semanticscholar.org]
- 5. The Truth about Comedogenic Ingredients and Acne Prone Skin • PANDHY'S™ Worldwide [pandhys.com]
Safety Operating Guide
Proper Disposal of Stearyl Myristate in a Laboratory Setting
Stearyl myristate, a common ester used in various research and development applications, is not classified as a hazardous substance, simplifying its disposal process.[1] However, adherence to general laboratory safety protocols and local regulations is essential to ensure a safe and compliant disposal procedure. This guide provides detailed steps for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
Safety and Handling Precautions
While this compound is considered non-hazardous, standard laboratory practices for handling chemicals should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. In case of inhalation of fumes from heated product, the affected individual should be moved to a fresh air environment.[1] For skin contact, washing the affected area is generally sufficient.[1]
Step-by-Step Disposal Procedures
The disposal of this compound should be approached in a systematic manner, from initial waste characterization to final disposal.
1. Waste Identification and Segregation:
-
Pure this compound: Uncontaminated this compound is not considered hazardous waste.[1]
-
Contaminated this compound: If this compound is mixed with hazardous substances, it must be treated as hazardous waste. The disposal protocol should then follow the requirements for the hazardous components in the mixture. It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination.[2]
2. Spill Management:
-
Small Spills: Small quantities of this compound can be wiped up with a cloth or other absorbent material. The spill area should then be flushed with water.
-
Large Spills: For larger spills, the material should first be covered with an inert absorbent material like sand or earth. The mixture should then be collected into a suitable container for disposal.
3. Containerization and Labeling:
-
All waste containers must be in good condition and compatible with the waste they hold.
-
Containers should be clearly and accurately labeled with their contents. Even for non-hazardous waste, proper labeling is a good laboratory practice. For hazardous waste mixtures, labels must comply with regulations such as the Resource Conservation and Recovery Act (RCRA).
4. Storage:
-
Waste should be stored in a designated, well-ventilated area away from incompatible materials.
-
Federal regulations, such as those under RCRA, provide specific guidelines for the accumulation and storage of hazardous waste in laboratories, which may include time limits for storage.
5. Final Disposal:
-
Non-Hazardous this compound: Pure this compound can typically be disposed of in a landfill. Always consult with your institution's environmental health and safety (EHS) office and local regulations to confirm acceptable disposal methods. Avoid discharging this compound into sewers.
-
Hazardous this compound Waste: If contaminated with hazardous materials, the waste must be disposed of through a licensed hazardous waste disposal contractor. Your EHS office will provide guidance on the proper procedures for this.
Quantitative Data for this compound
| Property | Value |
| Chemical Formula | C32H64O2 |
| Molecular Weight | 480.85 g/mol |
| CAS Number | 3234-81-9 |
| Purity | >99% |
| Physical State | Solid |
| Solubility | Insoluble in water |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific safety protocols and local regulations.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
